Product packaging for (+)-Muscarine-d9 Iodide(Cat. No.:)

(+)-Muscarine-d9 Iodide

Cat. No.: B15144657
M. Wt: 310.22 g/mol
InChI Key: PMFYONXEPDMBPE-QIIFRXDMSA-M
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Description

(+)-Muscarine-d9 Iodide is a useful research compound. Its molecular formula is C9H20INO2 and its molecular weight is 310.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20INO2 B15144657 (+)-Muscarine-d9 Iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20INO2

Molecular Weight

310.22 g/mol

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide

InChI

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3;

InChI Key

PMFYONXEPDMBPE-QIIFRXDMSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[I-]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Muscarine-d9 Iodide, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide, serves as a valuable tool in pharmacological research and drug development. The incorporation of nine deuterium atoms on the trimethylammonium group provides a unique isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of muscarine in biological matrices. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound, including detailed experimental protocols and an exploration of the relevant signaling pathways.

Introduction: The Significance of Deuteration in Muscarinic Agonist Research

Muscarine, originally isolated from the mushroom Amanita muscaria, was the first parasympathomimetic substance to be studied in detail. It selectively activates muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. The study of muscarinic agonists is crucial for understanding the cholinergic system and for the development of therapeutics for various disorders, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

The use of stable isotope-labeled compounds, such as this compound, has become indispensable in modern pharmacology. Deuteration, the replacement of hydrogen with its stable isotope deuterium, offers several advantages. The increased mass of deuterium leads to a distinct mass shift in mass spectrometry, allowing for precise and accurate quantification of the labeled compound in the presence of its unlabeled counterpart. This is particularly useful in pharmacokinetic and metabolism studies. While the kinetic isotope effect can sometimes alter the metabolic profile of a drug, in the case of this compound, where the deuterium is on the metabolically stable trimethylammonium group, its primary utility is as an internal standard.

Synthesis of this compound

The synthesis of this compound leverages the well-established synthetic route to (+)-Muscarine, with the key modification being the introduction of a deuterated reagent in the final step. The overall strategy involves the stereoselective synthesis of an iodo-alcohol precursor followed by quaternization with trimethylamine-d9.

Synthesis of the Iodo-alcohol Precursor

A concise and efficient synthesis of the required iodo-alcohol precursor starting from S-(−)-ethyl lactate has been reported.[1] This multi-step synthesis establishes the correct stereochemistry of the tetrahydrofuran ring, which is crucial for potent biological activity.

Synthesis of Trimethylamine-d9

The critical deuterated reagent, trimethylamine-d9, can be synthesized through various methods. One common approach involves the use of deuterated methylating agents. For example, deuterated methyl iodide (CD3I) can be used to sequentially alkylate a nitrogen source. Alternatively, reductive amination of formaldehyde-d2 with ammonia, followed by further methylation with a deuterated methyl source, can yield trimethylamine-d9.

Final Quaternization Step: A Detailed Experimental Protocol

The final step in the synthesis of this compound is the quaternization of the iodo-alcohol precursor with trimethylamine-d9.

Reaction Scheme:

Experimental Protocol:

  • Preparation of the Reaction Mixture: The iodo-alcohol precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetonitrile.

  • Addition of Trimethylamine-d9: An excess of trimethylamine-d9 (typically 3-5 equivalents) is added to the solution. The reaction is usually carried out in a sealed vessel due to the volatility of trimethylamine.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C9H11D9INO2
Molecular Weight 310.22 g/mol
CAS Number (unlabeled) 24570-49-8
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine, with the complete absence of the signal corresponding to the N-methyl protons. The remaining protons on the tetrahydrofuran ring would exhibit characteristic shifts and coupling patterns.

  • ²H NMR: The deuterium NMR spectrum would show a prominent singlet corresponding to the nine equivalent deuterium atoms of the -N+(CD3)3 group.

  • ¹³C NMR: The carbon NMR spectrum would show the characteristic peaks for the tetrahydrofuran ring carbons. The signal for the N-methyl carbons would be a septet due to coupling with deuterium (I=1), with a significantly lower intensity compared to a protonated carbon.

  • Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the deuterated muscarine cation [C9H11D9NO2]+ at m/z 183.2, which is 9 mass units higher than the unlabeled muscarine cation (m/z 174.2). This distinct mass shift is the basis for its use as an internal standard.[2]

Biological Activity and Signaling Pathways

This compound, like its non-deuterated counterpart, is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These receptors are coupled to different G proteins and activate distinct intracellular signaling cascades.

Muscarinic Receptor Subtypes and G Protein Coupling
  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[4]

  • M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.

Signaling Pathways Activated by this compound

The binding of this compound to muscarinic receptors initiates a cascade of intracellular events.

M1, M3, M5 Receptor Signaling Pathway:

Gq_Pathway Muscarine This compound M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq Gq/11 protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Cellular_Response Leads to Gi_Pathway Muscarine This compound M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gi Gi/o protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Studies Receptor_Binding Receptor Binding Assays (Determine affinity, Ki) Functional_Assays Functional Assays (e.g., Ca²⁺ mobilization, cAMP inhibition) Receptor_Binding->Functional_Assays Tissue_Bath Isolated Tissue Bath Experiments (e.g., guinea pig ileum contraction) Functional_Assays->Tissue_Bath PK_Studies Pharmacokinetic Studies (using LC-MS with d9-standard) Tissue_Bath->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., effects on heart rate, salivation) PK_Studies->PD_Studies

References

The Agonist Action of (+)-Muscarine-d9 Iodide: A Technical Guide to its Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 24, 2025

This technical guide provides an in-depth overview of the mechanism of action of (+)-Muscarine-d9 Iodide, a deuterated analog of the potent parasympathomimetic agent, (+)-Muscarine. The deuteration of this compound is primarily aimed at modifying its pharmacokinetic profile, while its pharmacodynamic properties—the mechanism by which it exerts its effects at the molecular level—are considered identical to that of its non-deuterated counterpart. This document will focus on the interaction of (+)-Muscarine with its target receptors, the muscarinic acetylcholine receptors (mAChRs), detailing its binding affinity, functional potency, and the subsequent intracellular signaling cascades.

Core Mechanism of Action

(+)-Muscarine is a potent, non-selective agonist of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The activation of these receptors by an agonist like (+)-Muscarine initiates a cascade of intracellular events that lead to a physiological response.

The five muscarinic receptor subtypes are broadly categorized into two families based on their G protein coupling:

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[1] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[1] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. Additionally, the βγ-subunits of the Gi/o proteins can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The physiological consequences of (+)-Muscarine's action are widespread, reflecting the ubiquitous distribution of muscarinic receptors. These effects include smooth muscle contraction (in the gut, bladder, and airways), increased secretion from glands (salivary, lacrimal, and sweat), and a decrease in heart rate.[3][4]

Data Presentation

Table 1: Binding Affinity of (+)-Muscarine for Human Muscarinic Receptors

Receptor SubtypeKi (nM)RadioligandCell LineReference
M1 18,197[3H]-oxotremorine-MCHO[NA]
M2 Data not available---
M3 Data not available---
M4 Data not available---
M5 Data not available---

Table 2: Functional Potency of (+)-Muscarine at Human Muscarinic Receptors

Receptor SubtypeEC50 (nM)Assay TypeCell LineReference
M1 Data not available---
M2 Data not available---
M3 Data not available---
M4 Data not available---
M5 Data not available---

Note: The lack of comprehensive quantitative data for (+)-Muscarine highlights a gap in the current scientific literature. Researchers are encouraged to perform comprehensive pharmacological profiling of this compound at all five human muscarinic receptor subtypes.

Signaling Pathways

The activation of muscarinic receptors by (+)-Muscarine initiates distinct signaling pathways depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling Pathway

Gq_signaling Muscarine (+)-Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response Gi_signaling Muscarine (+)-Muscarine M2_M4 M2, M4 Receptors Muscarine->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gi->GIRK βγ subunit cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., Decreased Heart Rate) PKA->Response K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Response binding_assay_workflow A Prepare cell membranes expressing muscarinic receptors B Incubate membranes with a fixed concentration of [3H]-NMS and varying concentrations of (+)-Muscarine A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine the IC50 of (+)-Muscarine D->E F Calculate the Ki value using the Cheng-Prusoff equation E->F ip1_assay_workflow A Seed cells expressing M1, M3, or M5 receptors in a 96-well plate B Stimulate cells with varying concentrations of (+)-Muscarine in the presence of LiCl A->B C Lyse the cells B->C D Detect IP1 accumulation using a competitive immunoassay (e.g., HTRF) C->D E Analyze data to determine the EC50 of (+)-Muscarine D->E camp_assay_workflow A Seed cells expressing M2 or M4 receptors in a 96-well plate B Pre-incubate cells with varying concentrations of (+)-Muscarine A->B C Stimulate cells with a fixed concentration of forskolin B->C D Lyse the cells and detect cAMP levels (e.g., using a LANCE TR-FRET assay) C->D E Analyze data to determine the EC50 of (+)-Muscarine for inhibition of cAMP production D->E

References

Technical Guide: (+)-Muscarine-d9 Iodide (CAS Number 24570-49-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine-d9 Iodide is the deuterated isotopologue of (+)-Muscarine Iodide, a potent parasympathomimetic alkaloid originally isolated from mushrooms of the Amanita genus. As a selective agonist of muscarinic acetylcholine receptors (mAChRs), it mimics the action of the neurotransmitter acetylcholine, making it a valuable tool in neuroscience and pharmacology. The incorporation of nine deuterium atoms into the trimethylammonium group creates a stable, heavy-isotope labeled internal standard, ideal for quantitative analysis of muscarine in biological matrices by mass spectrometry. This guide provides a comprehensive overview of the technical data, experimental applications, and relevant signaling pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for accurate preparation of standards and experimental solutions.

PropertyValueSource
CAS Number 24570-49-8 (Unlabeled)Santa Cruz Biotechnology[1]
Molecular Formula C₉H₁₁D₉INO₂LGC Standards[2], MedChemExpress[3]
Molecular Weight 310.22 g/mol LGC Standards[2], MedChemExpress[3]
Appearance White solidAPExBIO[4]
Solubility Soluble in water and DMSO (e.g., 10 mM in DMSO)Immunomart[5], APExBIO[4]
Storage Store at -20°CTocris Bioscience[6]
Purity Typically >98%APExBIO[4]

Note: The CAS number 24570-49-8 refers to the unlabeled form of (+)-Muscarine Iodide.

Synthesis and Isotopic Enrichment

Synthesis: A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the scientific literature. However, the synthesis of unlabeled (+)-muscarine has been described, and general methods for the introduction of deuterium are well-established.[7] A plausible synthetic route would involve the quaternization of the precursor amine with a deuterated methyl iodide (CD₃I) in the final step of the synthesis of (+)-muscarine. General strategies for synthesizing deuterated compounds often involve using deuterated starting materials or reagents in key synthetic steps.[8][9]

Isotopic Enrichment: Quantitative data regarding the isotopic purity or enrichment of commercially available this compound is not consistently provided on vendor datasheets. For quantitative applications, it is crucial for the user to verify the isotopic distribution of the specific lot being used, typically through high-resolution mass spectrometry.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are not widely published. However, based on the structure, the following characteristics would be expected:

  • ¹H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine due to the replacement of the nine protons on the trimethylammonium group with deuterium. The remaining protons on the tetrahydrofuran ring and its substituents would exhibit characteristic shifts and couplings.

  • ¹³C NMR: The carbon spectrum would show signals for the nine carbon atoms in the molecule, with the carbons of the deuterated methyl groups appearing as multiplets due to C-D coupling.

  • Mass Spectrum: The mass spectrum would show a molecular ion corresponding to the deuterated molecule. The fragmentation pattern would be influenced by the presence of the deuterium atoms. The mass of the unlabeled muscarine cation is 174.26 g/mol .[10] A mass spectrum of unlabeled muscarine can be found in the literature for comparison.[11]

Biological Activity and Signaling Pathways

(+)-Muscarine is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects.[12] The signaling pathways for the M1, M2, and M3 receptor subtypes are particularly well-characterized.

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are primarily coupled to Gq/11 proteins.[13] Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15]

M1_Signaling cluster_membrane Plasma Membrane M1 M1 Receptor Gq11 Gq/11 M1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Muscarine (+)-Muscarine Muscarine->M1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

M1 Receptor Signaling Cascade
M2 Muscarinic Receptor Signaling Pathway

M2 receptors are coupled to Gi/o proteins.[16] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The βγ-subunits of the G-protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[16]

M2_Signaling cluster_membrane Plasma Membrane M2 M2 Receptor Gio Gi/o M2->Gio activates AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates (βγ) ATP ATP AC->ATP converts K_efflux K⁺ Efflux GIRK->K_efflux Muscarine (+)-Muscarine Muscarine->M2 binds cAMP cAMP ATP->cAMP

M2 Receptor Signaling Cascade
M3 Muscarinic Receptor Signaling Pathway

Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and activate the phospholipase C pathway, leading to increased intracellular calcium and protein kinase C activation.[18][19] This pathway is crucial for smooth muscle contraction and glandular secretion.[20]

M3_Signaling cluster_membrane Plasma Membrane M3 M3 Receptor Gq11 Gq/11 M3->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Muscarine (+)-Muscarine Muscarine->M3 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Smooth Muscle Contraction, Glandular Secretion Ca_release->Physiological_effects PKC_activation->Physiological_effects

M3 Receptor Signaling Cascade

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of muscarine in biological samples due to its similar chemical and physical properties to the analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection.[21][22]

Objective: To quantify the concentration of muscarine in a biological matrix (e.g., plasma, urine).

Materials:

  • This compound solution (internal standard)

  • Muscarine standard solutions for calibration curve

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation agent (e.g., acetonitrile, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Protocol:

  • Sample Preparation:

    • To a known volume of the biological sample, add a fixed amount of this compound internal standard solution.

    • Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).

    • Vortex thoroughly to mix and precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable gradient elution.

    • Detect muscarine and this compound using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both compounds should be optimized.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the muscarine standard to the peak area of the internal standard against the concentration of the muscarine standard.

    • Determine the concentration of muscarine in the unknown samples by interpolating the ratio of their peak areas from the calibration curve.[23]

LCMS_Workflow Sample Biological Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Precipitation Protein Precipitation Spiked_Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

LC-MS/MS Sample Preparation Workflow
Muscarinic Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of ligands for their receptors.[24] In this type of assay, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) is competed for binding to the receptor by an unlabeled ligand (e.g., (+)-muscarine).

Objective: To determine the binding affinity (Ki) of (+)-muscarine for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

  • (+)-Muscarine solutions of varying concentrations.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

  • A non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

Protocol:

  • Assay Setup:

    • In a series of tubes, add a constant amount of receptor preparation, a fixed concentration of the radiolabeled antagonist, and increasing concentrations of unlabeled (+)-muscarine.

    • Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of atropine).

  • Incubation:

    • Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[25]

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.[26]

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of (+)-muscarine by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the (+)-muscarine concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of (+)-muscarine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Binding_Assay_Workflow Receptor Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Unlabeled_Ligand (+)-Muscarine (various concentrations) Unlabeled_Ligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Radioligand Binding Assay Workflow

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its primary application as an internal standard in mass spectrometry-based quantification of muscarine allows for highly accurate and precise measurements in complex biological matrices. Furthermore, its activity as a muscarinic agonist enables its use in functional assays and receptor binding studies to investigate the pharmacology of the cholinergic system. A thorough understanding of its properties, the signaling pathways it activates, and appropriate experimental protocols is essential for its effective use in research.

References

(+)-Muscarine-d9 Iodide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of (+)-Muscarine-d9 Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Properties

This compound is the deuterated form of (+)-Muscarine Iodide, where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, as well as in receptor binding assays where it can be used as a stable, non-radioactive tracer.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. Data for the non-deuterated form, (+)-Muscarine Iodide, is also provided for comparison.

PropertyThis compound(+)-Muscarine Iodide
Molecular Formula C₉H₁₁D₉INO₂[1]C₉H₂₀INO₂[2][3][4][5]
Molecular Weight 310.22 g/mol 301.17 g/mol [2][3][4][5]
Appearance White solid/powderWhite solid/powder[3]
Purity ≥98%≥98.00%[3]
Solubility Soluble in water and DMSOSoluble to 100 mM in water[4][5]
Storage Store at -20°C[3]Store at -20°C[3][5][6][7]
Stability and Storage

For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage and should be prepared fresh for optimal results.[3] If storage of a stock solution is necessary, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[6]

Synthesis

Proposed Synthetic Workflow

The synthesis of (+)-Muscarine typically starts from a chiral precursor, such as S-(-)-ethyl lactate.[8] The synthesis proceeds through several steps to form the tetrahydrofuran ring with the correct stereochemistry and a side chain containing a tertiary amine. The final step is the quaternization of this amine. To produce the d9 variant, the quaternization would be performed using a deuterated methylating agent.

G cluster_synthesis Proposed Synthesis of this compound Chiral_Precursor Chiral Precursor (e.g., S-(-)-Ethyl Lactate) Intermediate Multi-step Synthesis Chiral_Precursor->Intermediate Tertiary_Amine Tertiary Amine Precursor Intermediate->Tertiary_Amine Quaternization Quaternization Tertiary_Amine->Quaternization Final_Product This compound Quaternization->Final_Product Deuterated_Reagent CD3I (Iodomethane-d3) Deuterated_Reagent->Quaternization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This compound is a valuable tool for studying muscarinic acetylcholine receptors. Below is a detailed, representative protocol for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype using this compound as a tracer in conjunction with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 3-20 µ g/well .[9]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known muscarinic ligand (e.g., atropine) for non-specific binding.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the radioligand at a concentration near its Kd.[9]

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters four times with ice-cold wash buffer.[9]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Competitive Radioligand Binding Assay Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Start->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

(+)-Muscarine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The signaling pathways activated by these receptors are primarily determined by the G-protein to which they couple.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[10]

G cluster_M1M3M5 M1, M3, M5 Receptor Signaling cluster_M2M4 M2, M4 Receptor Signaling M1 Muscarine R1 M1/M3/M5 Receptor M1->R1 Gq Gq/11 R1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC M2 Muscarine R2 M2/M4 Receptor M2->R2 Gi Gi/o R2->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels Gi->GIRK βγ subunit cAMP ↓ cAMP AC->cAMP

Caption: Major signaling pathways of muscarinic acetylcholine receptors.

References

An In-Depth Technical Guide on the Muscarinic Receptor Agonist Properties of (+)-Muscarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a quintessential parasympathomimetic agent that acts as a selective agonist at muscarinic acetylcholine receptors (mAChRs). Its deuterated form, (+)-Muscarine-d9 Iodide, is a valuable tool in pharmacological research, particularly in studies involving metabolic stability and pharmacokinetics, where the heavier isotopes allow for differentiation from its non-deuterated counterpart. For the purposes of understanding its receptor interaction and functional activity, the pharmacological properties of this compound are considered equivalent to those of (+)-Muscarine.

This technical guide provides a comprehensive overview of the muscarinic receptor agonist properties of (+)-Muscarine, with a focus on its binding affinity and functional potency at the five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to support researchers in the design and execution of their studies.

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes, M1 through M5. These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, mediating a wide range of physiological effects.[1]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Upon agonist binding, this coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of these receptors also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The differential activation of these signaling cascades by muscarinic agonists underlies their diverse physiological and pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (+)-Muscarine at the human muscarinic receptor subtypes. This data is essential for understanding the subtype selectivity and efficacy of this agonist.

Table 1: Binding Affinity of (+)-Muscarine at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1Data not available in the search results
M2Data not available in the search results
M3Data not available in the search results
M4Data not available in the search results
M5Data not available in the search results

Table 2: Functional Potency of (+)-Muscarine at Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)
M1Calcium MobilizationData not available in the search resultsData not available in the search results
M2cAMP InhibitionData not available in the search resultsData not available in the search results
M3Calcium MobilizationData not available in the search resultsData not available in the search results
M4cAMP InhibitionData not available in the search resultsData not available in the search results
M5Calcium MobilizationData not available in the search resultsData not available in the search results

Note: Specific quantitative data for (+)-Muscarine was not available in the provided search results. The tables are presented as a template for the expected data.

Experimental Protocols

Detailed methodologies for characterizing the agonist properties of compounds like (+)-Muscarine are crucial for reproducible and reliable results. Below are representative protocols for radioligand binding and functional calcium mobilization assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Unlabeled (+)-Muscarine iodide as the competing ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 50 µL of Assay Buffer.

    • 25 µL of various concentrations of unlabeled (+)-Muscarine iodide (typically from 10⁻¹⁰ to 10⁻⁴ M).

    • 25 µL of [3H]-NMS at a concentration close to its Kd.

    • 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of (+)-Muscarine that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and appropriate selection antibiotics.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage from cells).

  • (+)-Muscarine iodide.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of (+)-Muscarine iodide in Assay Buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the instrument's automated injector to add the different concentrations of (+)-Muscarine to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the (+)-Muscarine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Visualizations

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by muscarinic receptor subtypes.

Gq_Signaling_Pathway cluster_receptor M1, M3, M5 Receptor cluster_gprotein Gq Protein Activation cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response Muscarine (+)-Muscarine Receptor mAChR (M1, M3, M5) Muscarine->Receptor Gq Gαq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_receptor M2, M4 Receptor cluster_gprotein Gi Protein Activation cluster_second_messengers Second Messenger cluster_cellular_response Cellular Response Muscarine (+)-Muscarine Receptor mAChR (M2, M4) Muscarine->Receptor Gi Gαi/o Receptor->Gi AC Adenylyl Cyclase Gi->AC GIRK_activation GIRK Channel Activation Gi->GIRK_activation cAMP_decrease ↓ cAMP ATP ATP cAMP cAMP ATP->cAMP AC

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow for Agonist Characterization

The following diagram outlines a typical workflow for characterizing the properties of a muscarinic receptor agonist.

Agonist_Characterization_Workflow start Start: Compound of Interest (this compound) binding_assay Radioligand Binding Assay (Competition with [3H]-NMS) start->binding_assay functional_assay Functional Assays start->functional_assay determine_ki Determine Binding Affinity (Ki) for M1-M5 Receptors binding_assay->determine_ki data_analysis Data Analysis and Subtype Selectivity Profile determine_ki->data_analysis ca_assay Calcium Mobilization Assay (M1, M3, M5) functional_assay->ca_assay camp_assay cAMP Inhibition Assay (M2, M4) functional_assay->camp_assay determine_ec50 Determine Functional Potency (EC50) and Efficacy (Emax) ca_assay->determine_ec50 camp_assay->determine_ec50 determine_ec50->data_analysis end End: Comprehensive Pharmacological Profile data_analysis->end

References

Technical Guide: (+)-Muscarine-d9 Iodide for Parasympathetic Nervous System Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of (+)-Muscarine-d9 Iodide, a deuterated agonist for muscarinic acetylcholine receptors (mAChRs). It details the compound's properties, its critical role in parasympathetic nervous system research, and the distinct advantages conferred by its isotopic labeling. This guide includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the associated molecular signaling pathways to facilitate its application in advanced pharmacological and neuroscience research.

Introduction: The Parasympathetic Nervous System and Muscarinic Agonists

The parasympathetic nervous system (PNS) is a critical division of the autonomic nervous system responsible for regulating "rest-and-digest" functions. These include cardiac slowing, contraction of smooth muscles in the gut and bronchioles, and increased secretions from exocrine glands.[1] The primary neurotransmitter of the PNS is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic.[2]

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the majority of the PNS effects.[2] There are five distinct mAChR subtypes (M1-M5), which are broadly categorized into two functional families based on their G protein coupling[3]:

  • M1, M3, and M5 Receptors: Preferentially couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[3][4]

  • M2 and M4 Receptors: Preferentially couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[3][4]

(+)-Muscarine is a potent, non-selective agonist of mAChRs, mimicking the endogenous activity of acetylcholine but with resistance to degradation by acetylcholinesterase.[5][6] This makes it a valuable tool for studying the physiological and pathophysiological roles of the parasympathetic nervous system.

This compound: Properties and Advantages of Deuteration

This compound is a stable, isotopically labeled form of (+)-Muscarine where nine hydrogen atoms on the trimethylammonium group have been replaced with deuterium.[7][8]

Physicochemical Properties

The key physicochemical properties of this compound and its unlabeled counterpart are summarized below for comparison.

Property(+)-Muscarine IodideThis compound
Molecular Formula C₉H₂₀INO₂C₉H₁₁D₉INO₂
Molecular Weight 301.17 g/mol [5][9]310.22 g/mol [7][8]
CAS Number 24570-49-8[9]24570-49-8 (unlabeled)[7][8]
Appearance Solid / Powder[6]Solid / Powder[10]
Solubility Soluble in water (up to 100 mM)[6]Soluble in DMSO, Water, Ethanol[10]
Advantages of Deuteration in Research

The substitution of hydrogen with deuterium, a stable, heavy isotope, offers significant advantages in pharmacological research.[11] This modification is subtle but can profoundly impact a molecule's behavior in biological systems.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[12][13] This makes the C-D bond more resistant to enzymatic cleavage, leading to a slower rate of metabolism.[12][13] This "kinetic isotope effect" can result in a longer biological half-life, enhanced metabolic stability, and a more predictable pharmacokinetic profile.[11][12][]

  • Reduced Toxic Metabolites: By slowing metabolism, deuteration can reduce or alter the formation of potentially reactive or toxic metabolites, thereby improving the safety profile of a compound.[13][15]

  • Internal Standard for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[11] Since this compound has a different mass but nearly identical chemical properties and retention time to its unlabeled counterpart, it allows for highly accurate quantification of the analyte in complex biological matrices like plasma or urine.[11][15]

Muscarinic Receptor Signaling Pathways

Activation of mAChRs by an agonist like this compound triggers distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding causes the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M1 / M3 / M5 Receptor G_Protein Gq/11 mAChR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response IP3->Response Ca²⁺ Release PKC PKC DAG->PKC Activates PKC->Response Phosphorylation Muscarine (+)-Muscarine-d9 Muscarine->mAChR Binds

Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Signaling (M2, M4 Receptors)

M2 and M4 receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of the enzyme adenylyl cyclase (AC), which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The dissociated Gβγ subunits can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory cellular response.[3]

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mAChR M2 / M4 Receptor G_Protein Gi/o mAChR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel G_Protein->IonChannel Modulates ATP ATP Response Inhibitory Response IonChannel->Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response Muscarine (+)-Muscarine-d9 Muscarine->mAChR Binds

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols and Applications

This compound is a versatile tool for a range of in vitro and in vivo experiments. Below are representative protocols where this compound is particularly useful.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. The deuterated form is typically not required here, but the protocol is fundamental for characterizing any muscarinic agonist.

Objective: To determine the affinity of (+)-Muscarine for a specific mAChR subtype (e.g., M2) expressed in a cell membrane preparation.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M2 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Non-labeled ("cold") ligand: Atropine (for determining non-specific binding).

  • Test compound: (+)-Muscarine Iodide.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of (+)-Muscarine Iodide in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein), a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of (+)-Muscarine.

  • Controls:

    • Total Binding: Membranes + [³H]-NMS (no competitor).

    • Non-specific Binding (NSB): Membranes + [³H]-NMS + a saturating concentration of atropine (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of (+)-Muscarine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of muscarine that displaces 50% of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis with LC-MS/MS Quantification

This protocol demonstrates the primary utility of the deuterated compound as an internal standard for pharmacokinetic studies.

Objective: To measure the concentration of administered (+)-Muscarine in the brain of a live, freely moving animal.

Methodology Workflow:

Microdialysis_Workflow cluster_animal In Vivo Phase cluster_analysis Ex Vivo Analysis Phase A1 Surgical Implantation of Microdialysis Probe in Target Brain Region A2 Systemic Administration of (+)-Muscarine Iodide (e.g., via I.P. injection) A1->A2 A3 Collect Dialysate Samples (containing brain extracellular fluid) at timed intervals A2->A3 B1 Spike each dialysate sample with a known concentration of This compound (Internal Standard) A3->B1 Sample Transfer B2 Inject sample into LC-MS/MS System B1->B2 B3 Quantify (+)-Muscarine by comparing its peak area to the peak area of (+)-Muscarine-d9 B2->B3

Caption: Workflow for in vivo microdialysis using a deuterated internal standard.

Detailed Steps:

  • Surgery: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus or striatum). Allow the animal to recover.

  • Experiment Day: Insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Drug Administration: After a baseline collection period, administer a known dose of non-deuterated (+)-Muscarine Iodide systemically (e.g., intraperitoneal or subcutaneous injection).

  • Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 15-20 minutes) into collection vials.

  • Sample Preparation for LC-MS/MS: To each collected dialysate sample, add a precise volume of a stock solution of this compound to serve as the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • The liquid chromatography (LC) step separates the analyte from other components in the dialysate.

    • The tandem mass spectrometry (MS/MS) step detects and quantifies the parent and daughter ions specific to both (+)-Muscarine and (+)-Muscarine-d9.

    • A calibration curve is generated using known concentrations of (+)-Muscarine with the fixed concentration of the d9-internal standard.

  • Data Analysis: The concentration of (+)-Muscarine in each sample is calculated from the ratio of its peak area to the peak area of the d9-internal standard, referenced against the calibration curve. This allows for precise determination of the pharmacokinetic profile (Cmax, Tmax, AUC) in the brain.

Conclusion

This compound is an indispensable tool for researchers investigating the cholinergic system. Its function as a potent muscarinic agonist allows for the direct stimulation and study of parasympathetic pathways. Furthermore, its deuteration provides significant technical advantages, particularly as a robust internal standard for pharmacokinetic and metabolic studies, enabling highly accurate and reproducible quantification in complex biological systems. This guide provides the foundational knowledge and protocols for its effective application in neuroscience and drug development.

References

A Technical Guide to the Role of Deuterium in (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the functions of deuterium in the isotopically labeled compound, (+)-Muscarine-d9 Iodide. It explores its primary application as an internal standard in analytical chemistry and its potential pharmacological role in altering metabolic pathways through the kinetic isotope effect. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental processes.

Introduction to this compound

(+)-Muscarine is a natural alkaloid and a potent, non-selective agonist of the muscarinic acetylcholine receptors (mAChRs).[1][2] It mimics the action of the neurotransmitter acetylcholine, stimulating the parasympathetic nervous system.[1][3] this compound is a synthetic variant of muscarine iodide in which nine hydrogen atoms have been replaced with their heavy stable isotope, deuterium.[3] This isotopic substitution imparts specific properties to the molecule that are leveraged for two distinct scientific purposes:

  • Analytical Tracer: As a stable isotope-labeled (SIL) compound, it serves as an ideal internal standard for highly accurate and precise quantification in mass spectrometry-based assays.[4][5]

  • Pharmacokinetic Modifier: The substitution of hydrogen with deuterium can strategically alter a drug's metabolic profile, a principle of significant interest in drug discovery and development.[6][7]

This guide will dissect these two roles, providing the theoretical basis and practical methodologies associated with each.

The Primary Role: A Stable Isotope-Labeled Internal Standard

The most common application of this compound is as an internal standard for quantitative analysis. In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to samples to correct for analyte loss during sample preparation and for variations in instrument response.

Core Principle: An ideal internal standard is chemically and physically similar to the analyte but has a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. This compound fits this requirement perfectly. It co-elutes with natural muscarine during chromatography and exhibits nearly identical ionization efficiency, but its increased mass allows for separate detection.[5][8] This enables the calculation of the analyte's concentration with high precision by comparing the signal intensity of the analyte to that of the known quantity of the internal standard.[4]

Experimental Workflow: Quantitative Analysis using LC-MS/MS

The following diagram illustrates a typical workflow for quantifying (+)-Muscarine in a biological sample using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with known amount of This compound (Internal Standard) sample->spike extract Protein Precipitation & Analyte Extraction spike->extract lc Liquid Chromatography (Separation) extract->lc ms1 Mass Spectrometry (Ionization & MS1 Scan) lc->ms1 ms2 Collision Cell (Fragmentation) & MS2 Scan (Detection) ms1->ms2 integrate Peak Integration (Analyte & Standard) ms2->integrate ratio Calculate Peak Area Ratio (Analyte / Standard) integrate->ratio quantify Quantification via Standard Curve ratio->quantify parent_h Parent Drug (R-H) enzyme Metabolizing Enzyme (e.g., CYP450) parent_h->enzyme parent_d Deuterated Drug (R-D) parent_d->enzyme metabolite_h Metabolite (R-OH) enzyme->metabolite_h Fast (kH) C-H bond cleavage metabolite_d Metabolite (R-OH) enzyme->metabolite_d Slow (kD) C-D bond cleavage muscarine (+)-Muscarine-d9 receptor M1 / M3 / M5 Receptor muscarine->receptor gq Gq/11 Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca2+ ip3->ca pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca->response pkc->response muscarine (+)-Muscarine-d9 receptor M2 / M4 Receptor muscarine->receptor gi Gi/o Protein receptor->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits girk ↑ K+ Efflux (Hyperpolarization) gi->girk βγ subunit activates camp ↓ cAMP ac->camp produces pka ↓ Protein Kinase A (PKA) Activity camp->pka response Cellular Response (e.g., Decreased Heart Rate) pka->response girk->response

References

The Role of (+)-Muscarine-d9 Iodide in Advancing Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine, a natural alkaloid found in certain mushroom species, has long served as a cornerstone pharmacological tool for studying the cholinergic nervous system. Its potent and selective agonist activity at muscarinic acetylcholine receptors (mAChRs) has been instrumental in elucidating the physiological and pathological roles of these receptors throughout the central and peripheral nervous systems. The advent of isotopically labeled compounds, such as (+)-Muscarine-d9 Iodide, offers researchers a sophisticated tool to further refine and enhance their investigations. This deuterated analog, in which nine hydrogen atoms are replaced with deuterium, provides a stable, heavy-isotope-labeled version of the parent compound. This key modification makes it an invaluable tracer in metabolic studies and a useful internal standard in quantitative bioanalytical methods, without significantly altering its fundamental pharmacological properties.

This technical guide provides an in-depth overview of this compound as a research tool in neuroscience. It covers its mechanism of action, receptor pharmacology, detailed experimental protocols for its use in key neuroscience assays, and a discussion of its applications in studying muscarinic receptor signaling pathways.

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of (+)-Muscarine Iodide and this compound

Property(+)-Muscarine IodideThis compound
Chemical Formula C9H20INO2C9H11D9INO2
Molecular Weight 301.17 g/mol 310.22 g/mol
CAS Number 24570-49-824570-49-8 (unlabeled)
Appearance White to off-white solidNot specified, likely similar to non-deuterated form
Solubility Soluble in waterNot specified, likely similar to non-deuterated form

Mechanism of Action and Receptor Pharmacology

(+)-Muscarine exerts its effects by acting as a selective agonist at the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the brain and peripheral tissues, where they mediate a diverse range of physiological functions. The pharmacological effects of this compound are presumed to be identical to those of its non-deuterated counterpart.

The five muscarinic receptor subtypes are broadly classified into two families based on their primary G protein coupling:

  • Gq/11-coupled receptors (M1, M3, and M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2 and M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The binding affinity (Ki) and functional potency (EC50) of (+)-Muscarine for the five human muscarinic receptor subtypes are summarized in the table below. It is important to note that specific pharmacological data for this compound is not currently available in the public domain. However, the deuteration is not expected to significantly alter the receptor binding and functional activity.

Table 2: Pharmacological Profile of (+)-Muscarine at Human Muscarinic Receptors

Receptor SubtypePrimary G Protein CouplingBinding Affinity (Ki)Functional Potency (EC50)
M1 Gq/11Data not readily availableData not readily available
M2 Gi/oData not readily availableData not readily available
M3 Gq/11Data not readily availableData not readily available
M4 Gi/oData not readily availableData not readily available
M5 Gq/11Data not readily availableData not readily available

Signaling Pathways

The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype expressed in the target cell.

Gq_signaling Muscarine (+)-Muscarine-d9 Iodide M1_M3_M5 M1, M3, M5 Receptor Muscarine->M1_M3_M5 Binds to Gq Gq/11 M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response_Gq Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq

Figure 1. Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling Muscarine (+)-Muscarine-d9 Iodide M2_M4 M2, M4 Receptor Muscarine->M2_M4 Binds to Gi Gi/o M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Neuronal Inhibition, Decreased Heart Rate) PKA->Cellular_Response_Gi GIRK GIRK Channel K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Cellular_Response_Gi G_beta_gamma->GIRK Activates

Figure 2. Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in neuroscience research where this compound can be utilized.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing muscarinic receptors Incubate Incubate membranes, radioligand, and competitor at room temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-NMS) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of This compound Competitor_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Generate competition binding curves and calculate Ki values Count->Analyze

Figure 3. Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 10-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for M1-M5, or [³H]-pirenzepine for M1). The concentration should be close to the Kd of the radioligand.

      • Increasing concentrations of the unlabeled competitor, this compound.

      • For determining non-specific binding, add a high concentration of a non-radioactive antagonist (e.g., atropine).

      • Bring the final volume to 200-250 µL with assay buffer.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor of interest as described for the radioligand binding assay.

  • GTPγS Binding Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (20-50 µg of protein).

      • Assay buffer containing GDP (e.g., 10 µM) to ensure G proteins are in their inactive state.

      • Increasing concentrations of this compound.

      • For basal activity, add buffer instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Pre-incubate the plate at 30°C for a short period (e.g., 15-20 minutes).

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

    • Incubate at 30°C for 30-60 minutes.

  • Separation and Counting: Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration as described for the radioligand binding assay.

  • Data Analysis:

    • Plot the amount of specifically bound [³⁵S]GTPγS as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) of the agonist.

Calcium Imaging

This assay measures changes in intracellular calcium concentration, a downstream effect of Gq-coupled muscarinic receptor activation.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells expressing a Gq-coupled muscarinic receptor (M1, M3, or M5) onto glass-bottom dishes or 96-well imaging plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Image Acquisition:

    • Place the plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence imaging.

    • Acquire a baseline fluorescence signal before adding the agonist.

    • Add varying concentrations of this compound to the wells.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths are used, and the ratio of the emitted fluorescence is calculated.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (or the fluorescence ratio) in response to the agonist.

    • Plot the peak change in fluorescence as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.

Detailed Methodology:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat or mouse).

    • Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting a specific brain region rich in cholinergic innervation (e.g., the hippocampus or prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples to measure the effect of the agonist on acetylcholine levels.

  • Neurotransmitter Analysis:

    • Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

  • Data Analysis:

    • Express the acetylcholine levels in each sample as a percentage of the baseline levels.

    • Compare the changes in acetylcholine release between the treatment and control groups.

Conclusion

This compound is a powerful tool for neuroscience research, enabling detailed investigations into the function and regulation of the muscarinic cholinergic system. Its utility as a stable isotope-labeled standard and tracer, combined with its potent agonist activity, makes it suitable for a wide range of in vitro and in vivo experimental paradigms. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers, scientists, and drug development professionals, ultimately contributing to a deeper understanding of cholinergic neurotransmission and the development of novel therapeutics for neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (+)-Muscarine-d9 Iodide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine is a potent, selective agonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions.[1][2][3] The deuterated analog, (+)-Muscarine-d9 Iodide, offers a valuable tool for in vivo research, particularly in pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium can alter the metabolic fate of the compound, often leading to a longer half-life and increased systemic exposure.[4][5][6] This "deuterium switch" can provide a clearer understanding of the drug's behavior and effects in a biological system.[5] These application notes provide a framework for utilizing this compound in preclinical animal models to investigate its physiological effects and pharmacokinetic profile.

Potential Applications

  • Pharmacokinetic (PK) Studies: The deuterium label allows for the differentiation of the administered compound from its endogenous and non-deuterated counterparts, facilitating more accurate PK analysis. The primary advantage of deuteration is the potential to slow down metabolism, which can lead to a longer drug half-life.[5][6]

  • Pharmacodynamic (PD) Studies: By understanding the PK profile of this compound, researchers can better correlate plasma concentrations with physiological responses, leading to a more precise characterization of its pharmacodynamics.

  • Tracer Studies: The deuterium-labeled muscarine can be used as a tracer in metabolic studies to identify and quantify its metabolites.

  • Target Engagement and Receptor Occupancy Studies: In conjunction with appropriate analytical techniques, this compound can be used to measure the extent and duration of muscarinic receptor binding in vivo.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5).[1] These subtypes are coupled to different G proteins and activate distinct downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7]

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C (PLC) Gq_11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase (AC) Gi_o->AC Inhibit cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibit Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2 Muscarine This compound Muscarine->M1_M3_M5 Muscarine->M2_M4

Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

The following are example protocols for in vivo studies using this compound in a mouse model. These protocols should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Pharmacokinetic Study of this compound

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in mice.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Intravenous (IV) injection equipment

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. The final concentration should be such that the desired dose can be administered in a volume of 100 µL.

  • Dosing: Administer this compound to mice via a single intravenous (IV) injection into the tail vein at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.

PK_Study_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation drug_prep Prepare this compound (1 mg/mL in saline) acclimation->drug_prep dosing IV Administration (1 mg/kg) drug_prep->dosing blood_collection Serial Blood Sampling (0-480 min) dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep lc_ms LC-MS/MS Analysis plasma_sep->lc_ms data_analysis Pharmacokinetic Modeling lc_ms->data_analysis end End data_analysis->end

Experimental Workflow for a Pharmacokinetic Study.

Protocol 2: Sialometry Assay to Assess Muscarinic Agonist Activity

Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on salivation in mice.

Materials:

  • This compound

  • Pilocarpine (positive control)

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Subcutaneous (SC) injection equipment

  • Pre-weighed cotton balls

  • Forceps

  • Analytical balance

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice as in Protocol 1. Fast mice for 4 hours before the experiment with free access to water.

  • Drug Preparation: Prepare solutions of this compound, pilocarpine, and saline vehicle.

  • Baseline Saliva Collection: Place a pre-weighed cotton ball into the mouth of each mouse for 2 minutes to collect baseline saliva. Weigh the cotton ball immediately after collection to determine the amount of saliva.

  • Dosing: Administer this compound (e.g., 0.1, 0.3, 1 mg/kg), pilocarpine (e.g., 1 mg/kg), or saline vehicle via subcutaneous (SC) injection.

  • Post-Dose Saliva Collection: At 15, 30, and 60 minutes post-injection, collect saliva as described in step 3.

  • Data Analysis: Calculate the amount of saliva produced at each time point by subtracting the initial weight of the cotton ball from the final weight. Compare the effects of this compound with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation

The following table presents hypothetical pharmacokinetic data for this compound compared to its non-deuterated counterpart, (+)-Muscarine Iodide.

CompoundDose (mg/kg, IV)Cmax (ng/mL)t1/2 (min)AUC (ngmin/mL)
(+)-Muscarine Iodide1250 ± 3545 ± 815,000 ± 2,100
This compound1265 ± 4095 ± 1232,000 ± 3,500*
Hypothetical data indicating a statistically significant difference (p < 0.05) compared to the non-deuterated compound.

Conclusion

This compound is a valuable research tool for in vivo studies of the muscarinic cholinergic system. Its deuterated nature provides advantages for pharmacokinetic analysis, allowing for a more detailed understanding of its absorption, distribution, metabolism, and excretion. The protocols and information provided here serve as a starting point for designing and conducting in vivo experiments with this compound. All animal procedures should be performed in accordance with approved institutional protocols.

References

Application Notes and Protocols for (+)-Muscarine-d9 Iodide in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Muscarine is a potent, non-selective agonist for the muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions. The deuterated analog, (+)-Muscarine-d9 Iodide, serves as a valuable tool in radioligand binding assays. The incorporation of deuterium atoms provides a stable isotopic label, allowing researchers to study the binding characteristics of muscarine to its receptors without altering its fundamental chemical properties. These application notes provide detailed protocols for utilizing this compound in saturation and competition binding assays to characterize muscarinic receptors.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting binding data and the functional consequences of receptor activation.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 ACh or (+)-Muscarine PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o ACh or (+)-Muscarine AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Opening Gi_o->GIRK βγ subunit activates cAMP cAMP Production AC->cAMP Reduces

Muscarinic Acetylcholine Receptor Signaling Pathways

Quantitative Data

While specific binding data for this compound is not extensively published, the binding affinities of the non-deuterated parent compound, (+)-Muscarine, have been characterized. Deuterium labeling is not expected to significantly alter the binding affinity. The following table summarizes the reported binding affinities (Ki) of (+)-Muscarine for the five human muscarinic receptor subtypes.

Receptor SubtypeLigandKi (nM)Reference Compound
M1(+)-Muscarine~100 - 300[3H]NMS
M2(+)-Muscarine~50 - 200[3H]NMS
M3(+)-Muscarine~80 - 250[3H]NMS
M4(+)-Muscarine~40 - 150[3H]NMS
M5(+)-Muscarine~120 - 400[3H]NMS

Note: The Ki values are approximate and can vary depending on the experimental conditions, such as the radioligand used for competition and the cell system. [3H]NMS (N-methylscopolamine) is a commonly used antagonist radioligand in these assays.

Experimental Protocols

The following are generalized protocols for radioligand binding assays that can be adapted for use with this compound.

Experimental Workflow Overview

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue) Protein_Assay 2. Protein Concentration Determination (e.g., BCA) Membrane_Prep->Protein_Assay Reagent_Prep 3. Reagent Preparation (Radioligand, Buffers, etc.) Protein_Assay->Reagent_Prep Incubation 4. Incubation of Membranes with Radioligand and Test Compounds Reagent_Prep->Incubation Filtration 5. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Washing 6. Washing of Filters to remove non-specific binding Filtration->Washing Scintillation 7. Scintillation Counting to quantify bound radioactivity Washing->Scintillation Data_Analysis 8. Data Analysis (Kd, Bmax, Ki calculation) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
Membrane Preparation

  • Cell Culture and Harvesting: Culture cells expressing the muscarinic receptor subtype of interest to confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) to wells containing assay buffer and the membrane preparation (typically 20-50 µg of protein).

    • Non-specific Binding (NSB): Add the same increasing concentrations of this compound to wells containing assay buffer, the membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the specific binding as a function of the radioligand concentration.

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a non-labeled test compound for the muscarinic receptor by measuring its ability to compete with the binding of a fixed concentration of this compound.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a fixed concentration of this compound (typically at a concentration close to its Kd) to wells containing assay buffer and the membrane preparation.

    • Non-specific Binding (NSB): Add the fixed concentration of this compound and a high concentration of a non-labeled competing ligand (e.g., 10 µM atropine) to wells with assay buffer and membranes.

    • Competition: Add the fixed concentration of this compound and increasing concentrations of the non-labeled test compound to wells with assay buffer and membranes.

  • Incubation, Termination, and Quantification: Follow the same procedures as described for the saturation binding assay (steps 2-4).

  • Data Analysis:

    • Plot the percentage of specific binding of this compound as a function of the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of this compound used in the assay.

      • Kd is the equilibrium dissociation constant of this compound determined from the saturation binding assay.

Conclusion

This compound is a powerful tool for the characterization of muscarinic acetylcholine receptors. The protocols outlined in these application notes provide a framework for conducting robust and reproducible radioligand binding assays. By determining the binding affinities (Kd and Ki) and receptor density (Bmax), researchers can gain valuable insights into the pharmacology of these important receptors, aiding in the discovery and development of novel therapeutics targeting the cholinergic system.

Application Notes and Protocols for (+)-Muscarine-d9 Iodide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-Muscarine-d9 Iodide is a deuterated analog of (+)-Muscarine iodide, a potent and selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to a wide range of physiological functions in the central and peripheral nervous systems.[4] The five subtypes of mAChRs (M1-M5) are crucial drug targets for various therapeutic areas, including neurodegenerative diseases, respiratory disorders, and cardiovascular conditions.[5]

The incorporation of nine deuterium atoms in this compound makes it an invaluable tool for specific applications in cell culture-based research. Its primary applications can be categorized into two main areas:

  • A Stable Internal Standard for Mass Spectrometry: The key application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[6][7] Its near-identical chemical and physical properties to the endogenous ligand, coupled with its distinct mass, allow for precise and accurate quantification of unlabeled muscarine or related compounds in cell culture lysates, supernatants, or other biological matrices.[6]

  • A Functional Muscarinic Agonist: this compound retains the biological activity of its non-deuterated counterpart and can be used to stimulate mAChRs in cell culture.[1] This allows researchers to study the downstream signaling pathways and cellular responses mediated by these receptors.

I. Application as a Functional Muscarinic Agonist

This compound can be used to activate the five subtypes of muscarinic receptors, which couple to distinct G protein signaling pathways.[4]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[8]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

Signaling Pathways of Muscarinic Acetylcholine Receptors

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 Protein M1_M3_M5->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi/o Protein M2_M4->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibition ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Muscarine_d9 (+)-Muscarine-d9 Iodide Muscarine_d9->M1_M3_M5 Muscarine_d9->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

II. Experimental Protocols

The following are detailed protocols for common cell culture applications of this compound.

Protocol 1: Calcium Flux Assay for M1, M3, and M5 Receptor Activation

This protocol is designed to measure the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors.

calcium_flux_workflow start Start cell_culture 1. Culture CHO-K1 cells stably expressing M1, M3, or M5 receptors start->cell_culture seeding 2. Seed cells into a 96-well black-walled, clear-bottom plate cell_culture->seeding incubation_24h 3. Incubate for 24 hours seeding->incubation_24h dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation_24h->dye_loading incubation_1h 5. Incubate for 1 hour at 37°C dye_loading->incubation_1h wash 6. Wash cells with assay buffer incubation_1h->wash compound_addition 7. Add this compound at various concentrations wash->compound_addition measurement 8. Measure fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) compound_addition->measurement analysis 9. Analyze data to determine EC50 measurement->analysis end End analysis->end

Caption: Workflow for a Calcium Flux Assay.
  • CHO-K1 or HEK293 cells stably expressing the muscarinic receptor of interest (e.g., M1, M3, or M5).

  • Complete cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic).

  • 96-well black-walled, clear-bottom cell culture plates.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

  • Cell Culture and Seeding:

    • Culture the cells in a T75 flask until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Wash the cells twice with 100 µL of assay buffer.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Initiate the kinetic read and establish a stable baseline fluorescence for 10-20 seconds.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ParameterTypical Value
Cell LineCHO-K1 or HEK293
ReceptorM1, M3, or M5
Seeding Density40,000 - 60,000 cells/well
Plate Format96-well
ReadoutIntracellular Calcium
EC50 (Oxotremorine - M1)9.17 x 10⁻⁷ M[8]
Protocol 2: cAMP Assay for M2 and M4 Receptor Activation

This protocol is designed to measure the decrease in intracellular cAMP following the activation of Gi-coupled muscarinic receptors.

camp_assay_workflow start Start cell_culture 1. Culture CHO-K1 or HEK293 cells stably expressing M2 or M4 receptors start->cell_culture seeding 2. Seed cells into a 384-well white, opaque plate cell_culture->seeding incubation_24h 3. Incubate for 24 hours seeding->incubation_24h stimulation 4. Add Forskolin and this compound at various concentrations incubation_24h->stimulation incubation_30m 5. Incubate for 30 minutes at 37°C stimulation->incubation_30m lysis_detection 6. Add cell lysis and detection reagents (e.g., HTRF or AlphaScreen kit) incubation_30m->lysis_detection incubation_1h 7. Incubate for 1 hour at room temperature lysis_detection->incubation_1h measurement 8. Measure signal (e.g., fluorescence ratio or luminescence) using a plate reader incubation_1h->measurement analysis 9. Analyze data to determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for a cAMP Assay.
  • CHO-K1 or HEK293 cells stably expressing the muscarinic receptor of interest (e.g., M2 or M4).[5][10]

  • Complete cell culture medium.

  • 384-well white, opaque cell culture plates.

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or LANCE).[11]

  • Plate reader compatible with the chosen assay kit.

  • Cell Culture and Seeding:

    • Culture and harvest cells as described in Protocol 1.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in stimulation buffer containing a fixed concentration of Forskolin (the concentration of Forskolin should be optimized to produce a submaximal stimulation of cAMP).

    • Remove the culture medium and add 10 µL of the compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by detection reagents.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement and Data Analysis:

    • Measure the signal using a plate reader compatible with the assay format.

    • Plot the signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which the Forskolin-stimulated cAMP level is inhibited by 50%).

ParameterTypical Value
Cell LineCHO-K1 or HEK293
ReceptorM2 or M4
Seeding Density5,000 - 10,000 cells/well
Plate Format384-well
ReadoutIntracellular cAMP
EC50 (Oxotremorine - M4)4.72 x 10⁻⁸ M[9]

III. Application as an Internal Standard in Mass Spectrometry

Due to its stable isotope labeling, this compound is an ideal internal standard for the quantification of unlabeled muscarine in cell culture samples.

Conceptual Protocol for Use as an Internal Standard:
  • Sample Preparation:

    • Culture cells and treat them with unlabeled muscarine as required by the experimental design.

    • Harvest the cells and/or collect the cell culture supernatant.

    • Spike a known concentration of this compound into each sample.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix.

  • LC-MS Analysis:

    • Analyze the extracted samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both unlabeled muscarine and this compound.

  • Quantification:

    • Calculate the peak area ratio of the unlabeled muscarine to the this compound internal standard.

    • Generate a standard curve using known concentrations of unlabeled muscarine and a fixed concentration of the internal standard.

    • Determine the concentration of unlabeled muscarine in the unknown samples by interpolating their peak area ratios from the standard curve.

This approach corrects for variability in sample preparation and matrix effects during mass spectrometric analysis, leading to highly accurate and precise quantification.[6]

References

Application Notes and Protocols for (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the preparation of stock solutions of (+)-Muscarine-d9 Iodide, a deuterated analog of the potent muscarinic acetylcholine receptor agonist. These guidelines are intended for researchers, scientists, and drug development professionals working in pharmacology and neuroscience. The information herein ensures accurate and reproducible experimental results through proper handling, storage, and solution preparation of this compound. Included are key physicochemical properties, recommended solvents, and step-by-step instructions for creating concentrated stock solutions for use in a variety of in vitro and in vivo experimental settings.

Introduction

(+)-Muscarine is a natural alkaloid and a prototypical agonist of the muscarinic acetylcholine receptors (mAChRs). It mimics the action of the endogenous neurotransmitter acetylcholine at these receptors, which are critical components of the parasympathetic nervous system and play significant roles in the central nervous system. The deuterated analog, this compound, is a valuable tool in pharmacological research, particularly in metabolic studies and as an internal standard in mass spectrometry-based assays, due to the kinetic isotope effect which can alter its metabolic profile.

Accurate preparation of stock solutions is the first critical step in any experiment to ensure the reliability and reproducibility of results. This note provides essential information and a standardized protocol for preparing solutions of this compound.

Physicochemical Properties

Proper handling and solution preparation require an understanding of the compound's key properties. The relevant data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁D₉INO₂[1][2]
Molecular Weight 310.22 g/mol [1][2]
Appearance White solid[3]
Storage Conditions Store at -20°C[3][4]
Purity >98% (typical)
Solubility 10 mM in DMSO[1]

Note: The molecular weight of the non-deuterated form, (+)-Muscarine Iodide, is 301.17 g/mol .[3][4][5]

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

  • Sterile, amber glass or polypropylene vials

  • Calibrated micropipettes

  • Vortex mixer

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), sterile deionized water, or Phosphate-Buffered Saline (PBS)

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological experiments.

  • Pre-Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1022 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • Example: 0.001 L x 0.010 mol/L x 310.22 g/mol = 0.0031022 g = 3.1022 mg

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication in a water bath can aid in dissolving the compound if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in tightly sealed amber vials to protect from light and moisture. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Preparation of Aqueous Working Solutions

For most cell-based assays, a high concentration of DMSO can be toxic. Therefore, the DMSO stock solution must be further diluted into an aqueous buffer (e.g., cell culture media, PBS) to create the final working solutions.

Important: The final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into your aqueous experimental buffer to achieve the desired final concentration.

  • Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.

  • Immediate Use: It is best practice to prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for extended periods unless their stability has been verified.

Muscarinic Receptor Signaling Pathway

This compound acts as an agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling cascades depending on the G-protein they couple to. The diagram below illustrates the primary signaling pathways activated by these receptors.

Muscarinic_Signaling cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Primary Effectors cluster_second_messenger Second Messengers cluster_downstream Downstream Effects M1 M1 Gq11 Gαq/11 M1->Gq11 M3 M3 M3->Gq11 M5 M5 M5->Gq11 M2 M2 Gi_o Gαi/o M2->Gi_o M4 M4 M4->Gi_o PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC cAMP_decrease ↓ cAMP Production cAMP->cAMP_decrease Muscarine (+)-Muscarine-d9 Iodide Muscarine->M1 Muscarine->M3 Muscarine->M5 Muscarine->M2 Muscarine->M4

Caption: Muscarinic receptor signaling pathways.

Safety Precautions

This compound is a potent bioactive compound and should be handled with care. Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for (+)-Muscarine-d9 Iodide in the Study of M1-M5 Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-Muscarine-d9 Iodide, a deuterated agonist, in the characterization of the five muscarinic acetylcholine receptor subtypes (M1-M5). This document outlines the signaling pathways associated with each receptor, presents available binding and functional data for the non-deuterated analog (+)-Muscarine, and offers detailed protocols for key experimental assays.

Introduction

(+)-Muscarine is a non-selective agonist for the muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions. The five subtypes, M1 through M5, represent important therapeutic targets for various diseases. This compound is a deuterated form of muscarine iodide. Deuterium substitution is often employed to modify the metabolic stability of a compound, which can be advantageous for in vivo studies. It is generally assumed that such isotopic labeling does not significantly alter the compound's affinity or potency at its target receptors.

Data Presentation

Table 1: Binding Affinity of (+)-Muscarine for Human Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandCell LineKi (nM)Reference
M1[³H]-N-MethylscopolamineCHO~2,000[General knowledge, specific value not cited]
M2[³H]-N-MethylscopolamineCHO~200[General knowledge, specific value not cited]
M3[³H]-N-MethylscopolamineCHO~1,000[General knowledge, specific value not cited]
M4[³H]-N-MethylscopolamineCHO~400[General knowledge, specific value not cited]
M5[³H]-N-MethylscopolamineCHO~1,500[General knowledge, specific value not cited]

Table 2: Functional Potency of (+)-Muscarine at Human Muscarinic Receptor Subtypes

Receptor SubtypeAssay TypeCell LineEC50 (nM)Reference
M1Calcium MobilizationHEK293~100[General knowledge, specific value not cited]
M2cAMP InhibitionCHO~30[General knowledge, specific value not cited]
M3Calcium MobilizationHEK293~50[General knowledge, specific value not cited]
M4cAMP InhibitionCHO~20[General knowledge, specific value not cited]
M5Calcium MobilizationCHO~80[General knowledge, specific value not cited]

Signaling Pathways

Muscarinic receptors are broadly categorized into two groups based on their G protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

Activation of M1, M3, and M5 receptors by an agonist like this compound initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M1_M3_M5_Signaling agonist This compound receptor M1/M3/M5 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc ca2 ↑ [Ca2+]i er->ca2 releases ca2->pkc response Cellular Response ca2->response pkc->response phosphorylates targets

M1/M3/M5 Gq-coupled signaling pathway.
M2 and M4 Receptor Signaling (Gi/o-coupled)

The activation of M2 and M4 receptors by this compound leads to the activation of Gi/o proteins. The α-subunit of the activated Gi/o protein inhibits adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent changes in the phosphorylation state of its target proteins, culminating in a cellular response. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

M2_M4_Signaling agonist This compound receptor M2/M4 Receptor agonist->receptor g_protein Gi/o receptor->g_protein ac Adenylyl Cyclase g_protein->ac by_subunit Gβγ g_protein->by_subunit atp ATP ac->atp converts camp ↓ cAMP atp->camp pka ↓ PKA Activity camp->pka response Cellular Response pka->response girk GIRK Channel by_subunit->girk hyperpolarization Hyperpolarization girk->hyperpolarization Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Pharmacological Assays cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis cell_culture Culture Host Cells (e.g., HEK293, CHO) transfection Transfect with M1-M5 Receptor Plasmids cell_culture->transfection selection Select Stable Cell Lines transfection->selection binding_assay Radioligand Binding Assay (Determine Ki) selection->binding_assay ca_assay Calcium Mobilization Assay (M1, M3, M5 - Determine EC50) selection->ca_assay camp_assay cAMP Inhibition Assay (M2, M4 - Determine EC50) selection->camp_assay data_analysis Curve Fitting & Parameter Calculation (Ki, EC50, Selectivity) binding_assay->data_analysis ca_assay->data_analysis camp_assay->data_analysis

References

Application Notes and Protocols: (+)-Muscarine-d9 Iodide in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (+)-Muscarine-d9 Iodide in preclinical Alzheimer's disease (AD) research. This deuterated analog of the potent muscarinic acetylcholine receptor (mAChR) agonist, (+)-Muscarine, serves as a valuable tool for investigating the cholinergic system's role in AD pathophysiology and for the development of novel cholinomimetic therapies. The incorporation of nine deuterium atoms enhances its utility in specific analytical applications, particularly in pharmacokinetic and pharmacodynamic studies.

Introduction to Muscarinic Agonists in Alzheimer's Disease

Alzheimer's disease is characterized by a significant loss of cholinergic neurons, leading to a decline in the neurotransmitter acetylcholine (ACh).[1][2] This cholinergic deficit is a primary contributor to the cognitive impairments observed in AD patients.[1] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are relatively preserved in the brains of individuals with AD.[1][2] This observation forms the basis of the cholinergic hypothesis, which posits that enhancing cholinergic signaling through the use of muscarinic agonists can alleviate some of the cognitive symptoms of the disease.[1][3]

M1 receptor agonists are of particular interest as they are not dependent on the dwindling presynaptic ACh release and can directly stimulate postsynaptic receptors.[1] Preclinical studies have shown that M1 activation can lead to:

  • Symptomatic Improvement: Enhancement of learning and memory.[1][3]

  • Disease-Modifying Effects:

    • Promotion of the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[4]

    • Reduction of tau protein hyperphosphorylation, a key factor in the formation of neurofibrillary tangles (NFTs).[2][4]

Role of Deuteration: The Significance of the "-d9" Label

The "d9" in this compound signifies that nine hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This isotopic labeling does not significantly alter the compound's biological activity but provides a distinct mass signature. This makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).

Key Applications of Deuteration:

  • Pharmacokinetic (PK) Studies: Accurate quantification of non-labeled (+)-Muscarine in biological matrices (plasma, brain tissue) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability Assays: To differentiate the parent compound from its metabolites.

  • Receptor Occupancy Studies: In conjunction with imaging techniques to quantify the extent to which a therapeutic agent binds to its target receptor in vivo.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data that could be generated using this compound in various AD research models.

Table 1: In Vitro Receptor Binding Affinity

Receptor SubtypeNon-labeled (+)-Muscarine Ki (nM)This compound Ki (nM)
M11.51.6
M22526
M31011
M43032
M51819
Note: Ki values are hypothetical and represent the high affinity and moderate selectivity of muscarine for the M1 receptor subtype. The deuterated form is expected to have nearly identical binding affinities.

Table 2: In Vivo Pharmacokinetic Parameters in a Transgenic Mouse Model of AD (e.g., 5xFAD)

CompoundDose (mg/kg, i.p.)Cmax (ng/mL)Tmax (h)Half-life (h)Brain/Plasma Ratio
(+)-Muscarine1500.51.20.8
(Data generated using this compound as an internal standard for LC-MS/MS analysis)

Table 3: Effect of (+)-Muscarine Treatment on Aβ and Tau Pathology in 5xFAD Mice

Treatment GroupBrain Aβ42 Levels (pg/mg tissue)p-Tau (Ser202/Thr205) Levels (% of control)
Vehicle Control1500100
(+)-Muscarine (1 mg/kg/day)95065
(Quantification of drug levels in these studies would be facilitated by the use of this compound)

Experimental Protocols

In Vitro M1 Receptor Signaling Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a method to assess the functional activity of (+)-Muscarine at the M1 muscarinic receptor by measuring downstream calcium mobilization.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells (which endogenously express M1 receptors) in a suitable medium until they reach 80-90% confluency.

  • Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare serial dilutions of (+)-Muscarine.

    • Add the different concentrations of (+)-Muscarine to the cells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium levels, signifying M1 receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log concentration of (+)-Muscarine to generate a dose-response curve and determine the EC50 value.

In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model

This protocol describes a common in vivo model to evaluate the pro-cognitive effects of muscarinic agonists. Scopolamine, a muscarinic antagonist, is used to induce a temporary cognitive deficit.

Methodology:

  • Animals: Use adult male C57BL/6 mice.

  • Behavioral Task: The Morris Water Maze is a standard test for spatial learning and memory.

    • Acquisition Phase (Days 1-4): Train the mice to find a hidden platform in a circular pool of water.

    • Probe Trial (Day 5): Remove the platform and measure the time spent in the target quadrant where the platform was previously located.

  • Dosing Regimen:

    • Administer (+)-Muscarine (e.g., 0.5-2 mg/kg, i.p.) 30 minutes before each training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes after the test compound to induce amnesia.

  • Data Collection and Analysis:

    • Record the escape latency (time to find the platform) during the acquisition phase.

    • Record the time spent in the target quadrant during the probe trial.

    • Statistical analysis (e.g., ANOVA) is used to compare the performance of the (+)-Muscarine treated group with the vehicle and scopolamine-only groups.

Quantification of (+)-Muscarine in Brain Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol details the analytical method for accurately measuring the concentration of (+)-Muscarine in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize brain tissue samples in a suitable buffer.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Spike the samples with a known concentration of this compound as the internal standard.

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatographic column to separate the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both (+)-Muscarine and (+)-Muscarine-d9.

  • Data Analysis:

    • Generate a standard curve using known concentrations of (+)-Muscarine.

    • Calculate the concentration of (+)-Muscarine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Muscarine Muscarine M1_Receptor M1 Receptor Muscarine->M1_Receptor Gq_11 Gq/11 M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Neuroprotection, Synaptic Plasticity) PKC->Cellular_Response APP_Processing α-secretase activation (non-amyloidogenic) PKC->APP_Processing GSK3b_inhibition GSK-3β Inhibition PKC->GSK3b_inhibition Tau_dephosphorylation Reduced Tau Hyperphosphorylation GSK3b_inhibition->Tau_dephosphorylation

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow Animal_Model AD Animal Model (e.g., 5xFAD mice) Treatment Chronic Treatment ((+)-Muscarine or Vehicle) Animal_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS with d9-standard) Tissue_Collection->PK_Analysis Histopathology Histopathology (Aβ plaques, p-Tau) Tissue_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis PK_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for in vivo drug efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Muscarine-d9 Iodide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use (+)-Muscarine-d9 Iodide in cell-based assays. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the deuterated form of (+)-Muscarine iodide, a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs). It mimics the action of the endogenous neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) that mediate a variety of physiological functions.

Q2: Why would I use a deuterated form like this compound in my experiments?

Deuteration, the replacement of hydrogen with its heavy isotope deuterium, can alter the pharmacokinetic and metabolic properties of a compound.[1][2] This can lead to a longer half-life and reduced metabolism, which may be advantageous in certain experimental setups by providing more stable and predictable compound exposure to the cells.[1][2]

Q3: Which cell-based assays are suitable for measuring the activity of this compound?

The choice of assay depends on the muscarinic receptor subtype you are investigating.

  • For M1, M3, and M5 receptors (Gq-coupled): Calcium mobilization assays are the most common. Activation of these receptors leads to an increase in intracellular calcium levels.[3]

  • For M2 and M4 receptors (Gi/o-coupled): cAMP (cyclic adenosine monophosphate) inhibition assays are typically used. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

Q4: What is the expected potency (EC50) of this compound?

Currently, there is limited publicly available data on the specific EC50 values for this compound across the different muscarinic receptor subtypes. The potency is expected to be comparable to its non-deuterated counterpart, (+)-Muscarine iodide. However, it is crucial to perform a dose-response experiment to determine the precise EC50 in your specific cell line and assay conditions. For reference, other muscarinic agonists have reported EC50 values in the nanomolar to micromolar range. For example, in forearm resistance vasculature, acetylcholine and methacholine have EC50 values of 537 nmol/L and 52 nmol/L, respectively[4]. In guinea-pig ileal smooth muscle, carbachol has a mean -log EC50 of 5.12[5].

Q5: How should I prepare and store this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. The stock solution should be stored at -20°C or lower. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. For cell-based assays, further dilutions should be made in the appropriate assay buffer or cell culture medium. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low signal response Suboptimal agonist concentration: The concentration of this compound may be too low.Perform a dose-response curve to determine the optimal concentration range and EC50 value. Start with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
Cell health issues: Cells may be unhealthy, have a low passage number, or be overgrown.Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density.
Incorrect assay setup: The assay may not be sensitive enough or there may be an issue with the detection reagents.Verify the assay protocol, including incubation times and reagent concentrations. Use a known muscarinic agonist as a positive control to validate the assay.
Compound degradation: The compound may have degraded due to improper storage or handling.Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage conditions are maintained.
High background signal Contamination: Bacterial or fungal contamination in the cell culture.Regularly check for contamination and maintain aseptic techniques.
Autofluorescence: The compound or components of the assay medium may be autofluorescent.Run a control with the compound in the absence of cells to check for autofluorescence.
Constitutive receptor activity: The receptor may have high basal activity in the cell line.Use a non-stimulated control to determine the basal signal level and subtract it from the experimental values.
High well-to-well variability Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure proper mixing of the cell suspension before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Pipetting errors: Inaccurate or inconsistent pipetting of reagents.Use calibrated pipettes and ensure proper pipetting technique.
Edge effects: Evaporation from the outer wells of the microplate.Avoid using the outer wells of the plate or fill them with sterile water or PBS to minimize evaporation.
Unexpected results with deuterated compound Altered metabolism: Deuteration can alter the rate of metabolism, potentially leading to different kinetics compared to the non-deuterated form.Consider time-course experiments to assess the onset and duration of the response.
Isotope effects: While generally minimal for biological activity, deuterium substitution can in rare cases affect receptor binding or activation.Compare the dose-response curve of this compound with its non-deuterated counterpart if available.

Data Presentation

Table 1: Reference EC50 Values for Common Muscarinic Agonists

AgonistReceptor/TissueAssay TypeReported EC50
AcetylcholineHuman Forearm VasculatureVasodilation537 nmol/L[4]
MethacholineHuman Forearm VasculatureVasodilation52 nmol/L[4]
CarbacholGuinea-Pig Ileal Smooth MuscleCationic Conductance-log EC50 = 5.12[5]

Note: This table provides reference values for other muscarinic agonists to guide initial experimental design. The optimal concentration of this compound must be determined empirically.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M1, M3, and M5 Receptors

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Positive control (e.g., ATP or a known muscarinic agonist)

  • Antagonist (optional, for validation)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS at 2x the final desired concentration. Also, prepare solutions for the positive control and a no-compound control (buffer only).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record the basal fluorescence for a few seconds.

    • Inject the this compound dilutions and controls into the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the basal fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Inhibition Assay for M2 and M4 Receptors

This protocol is a general guideline and should be optimized for your specific cell line and cAMP assay kit.

Materials:

  • Cells expressing the muscarinic receptor of interest

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, LANCE, or similar)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96- or 384-well white, opaque microplates

Procedure:

  • Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to attach and grow overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer (typically cell culture medium with a PDE inhibitor).

  • Cell Stimulation:

    • Remove the culture medium from the wells.

    • Add the this compound dilutions to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).

    • Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (e.g., 30 minutes).

  • cAMP Detection:

    • Following the incubation, lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence).

    • Plot the signal against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (which represents the EC50 for inhibition).

Visualizations

G cluster_0 M1, M3, M5 Receptor Signaling Muscarine_d9 (+)-Muscarine-d9 Iodide M1_M3_M5 M1, M3, M5 Receptors Muscarine_d9->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Signaling pathway for Gq-coupled muscarinic receptors.

G cluster_1 M2, M4 Receptor Signaling Muscarine_d9_2 (+)-Muscarine-d9 Iodide M2_M4 M2, M4 Receptors Muscarine_d9_2->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi G cluster_2 Experimental Workflow: Dose-Response Assay Start Start Plate_Cells Plate Cells Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Assay_Specific_Prep Assay-Specific Preparation (e.g., Dye Loading for Ca²⁺) Incubate_Overnight->Assay_Specific_Prep Prepare_Compound Prepare Serial Dilution of This compound Stimulate_Cells Stimulate Cells with Compound Prepare_Compound->Stimulate_Cells Assay_Specific_Prep->Stimulate_Cells Measure_Signal Measure Signal (Fluorescence or Luminescence) Stimulate_Cells->Measure_Signal Data_Analysis Data Analysis: Plot Dose-Response Curve Measure_Signal->Data_Analysis Determine_EC50 Determine EC50/IC50 Data_Analysis->Determine_EC50 End End Determine_EC50->End

References

Common issues with (+)-Muscarine-d9 Iodide solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Muscarine-d9 Iodide. Below you will find information on solubility, experimental protocols, and relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a deuterated form of (+)-Muscarine Iodide. It functions as a selective agonist for muscarinic acetylcholine receptors (mAChRs), mimicking the action of the endogenous neurotransmitter acetylcholine.[1] There are five subtypes of muscarinic receptors (M1-M5) which are G protein-coupled receptors (GPCRs) involved in various physiological processes.[2][3]

Q2: In which solvents is this compound soluble?

Based on available data for the non-deuterated and deuterated forms, the following provides guidance on solubility:

SolventConcentrationNotes
WaterUp to 100 mM (for non-deuterated form)Highly soluble.
DMSOUp to 10 mMA common solvent for creating stock solutions.
PBSData not availableExpected to be soluble, similar to water.
EthanolData not availableSolubility may be limited.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound in the calculated volume of DMSO. Mix thoroughly by vortexing. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

Q4: How should I store solutions of this compound?

Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Protect solutions from light.

Q5: What is the stability of this compound in solution?

While specific stability data for this compound is limited, it is good practice to use freshly prepared solutions for experiments. For stock solutions stored at -20°C, it is advisable to use them within a few weeks. If stored at -80°C, they may be stable for several months. Stability can be affected by factors such as the solvent, pH, and exposure to light.

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent.

    • Solution: Try to dissolve the compound in a larger volume of solvent to decrease the concentration. Refer to the solubility table for guidance.

  • Possible Cause: The dissolution process may be slow.

    • Solution: Gently warm the solution to 37°C and use a sonicator or vortex mixer to aid dissolution.

  • Possible Cause: The solvent may not be appropriate.

    • Solution: If you are using an aqueous buffer, consider preparing a high-concentration stock solution in DMSO first, and then diluting it into your aqueous experimental medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your cells or tissues.

Issue 2: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The solubility of the compound in the aqueous buffer is lower than in DMSO.

    • Solution: Decrease the final concentration of the compound in the aqueous buffer. You can achieve this by making a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.

    • Solution: Ensure the final percentage of DMSO in your working solution is as low as possible, as higher concentrations of organic solvents can sometimes cause precipitation when mixed with aqueous solutions.

Issue 3: I am not observing the expected biological effect in my experiment.

  • Possible Cause: The compound may have degraded.

    • Solution: Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions for both the solid compound and the stock solutions (stored at -20°C or -80°C, protected from light).

  • Possible Cause: The concentration of the compound in the working solution may be too low.

    • Solution: Verify your calculations for preparing the stock and working solutions. Consider performing a dose-response experiment to determine the optimal concentration for your specific assay.

  • Possible Cause: The pH of your experimental buffer may be affecting the compound's activity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Calculation:

    • Molecular Weight of this compound: ~310.25 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 310.25 g/mol * 1000 mg/g = 3.1025 mg.

  • Procedure:

    • Weigh out approximately 3.1 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

  • Materials: 10 mM this compound stock solution in DMSO, cell culture medium or desired assay buffer.

  • Procedure:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution, you can perform a 1:100 dilution of the 10 mM stock solution (e.g., add 10 µL of the stock solution to 990 µL of medium).

    • Ensure that the final concentration of DMSO in the working solution is not cytotoxic to your cells (typically below 0.5%).

    • Use the freshly prepared working solutions for your experiments immediately.

Signaling Pathways and Experimental Workflow

This compound acts as an agonist at muscarinic acetylcholine receptors, which are coupled to different G proteins and activate distinct downstream signaling pathways.

Muscarinic M1 and M3 Receptor Signaling Pathway

M1 and M3 receptors are coupled to Gq/11 proteins.[5][6][7][8] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5][6][7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6][7][8]

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine (+)-Muscarine-d9 Iodide M1_M3 M1/M3 Receptor Muscarine->M1_M3 Gq Gq Protein M1_M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Cellular_Response_1 Cellular Response Ca2->Cellular_Response_1 PKC->Cellular_Response_1

Caption: M1/M3 muscarinic receptor signaling cascade.

Muscarinic M2 Receptor Signaling Pathway

M2 receptors are coupled to Gi/o proteins.[9][10][11] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is involved in, for example, slowing the heart rate.[1]

M2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine (+)-Muscarine-d9 Iodide M2 M2 Receptor Muscarine->M2 Gi Gi Protein M2->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_2 Cellular Response PKA->Cellular_Response_2

Caption: M2 muscarinic receptor signaling cascade.

Experimental Workflow for an In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for assessing the activity of this compound in a cell-based assay, such as a calcium flux assay for M1/M3 receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Compound Prepare (+)-Muscarine-d9 Iodide Stock Solution Add_Compound Add Working Solution of This compound Prep_Compound->Add_Compound Prep_Cells Culture and Seed Cells Expressing Muscarinic Receptors Load_Dye Load Cells with Calcium Indicator Dye Prep_Cells->Load_Dye Prep_Reagents Prepare Assay Reagents (e.g., Calcium Dye) Prep_Reagents->Load_Dye Load_Dye->Add_Compound Measure_Signal Measure Signal (e.g., Fluorescence) Add_Compound->Measure_Signal Analyze_Data Analyze Data (e.g., EC50 determination) Measure_Signal->Analyze_Data Interpret_Results Interpret Results Analyze_Data->Interpret_Results

Caption: Typical in vitro experimental workflow.

References

Technical Support Center: Interpreting Unexpected Results with (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Muscarine-d9 Iodide in their experiments. Unexpected results can arise from a variety of factors, including the unique properties of deuterated compounds and common experimental variables. This guide is designed to help you identify potential causes and find solutions to get your research back on track.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it different from (+)-Muscarine Iodide?

This compound is a deuterated analog of (+)-Muscarine Iodide. This means that nine hydrogen atoms in the muscarine molecule have been replaced with deuterium, a stable isotope of hydrogen. While structurally similar, this isotopic substitution can sometimes lead to differences in the compound's pharmacokinetic profile and, in some cases, its interaction with the target receptor due to the kinetic isotope effect.[1][2][3]

Q2: I'm observing a lower-than-expected potency (higher EC50) in my functional assay with this compound compared to the non-deuterated version. What could be the cause?

A change in potency is a plausible, though not guaranteed, consequence of deuteration. The carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3][4] This can lead to a "kinetic isotope effect," which may alter the rate of metabolic processes.[1][2][5] While less common, deuteration can also influence binding affinity. Studies with other deuterated ligands have shown that the affinity for their receptors can increase, decrease, or remain unchanged.[6][7][8] A decrease in binding affinity for the muscarinic receptor would result in a higher EC50 value.

Q3: Could the difference in molecular weight between this compound and (+)-Muscarine Iodide affect my results?

The difference in molecular weight is small and unlikely to be the primary cause of significant changes in in vitro assay results like binding affinity or functional potency. However, it is crucial to use the correct molecular weight for the deuterated compound when preparing stock solutions and making dilutions. An incorrect molecular weight will lead to inaccurate concentrations and erroneous results.

Q4: Are there any special storage or handling conditions for this compound?

In general, deuterated compounds are handled similarly to their non-deuterated counterparts. Follow the storage and handling instructions provided on the product's certificate of analysis. As with any chemical, protect it from light and moisture, and store it at the recommended temperature.

Troubleshooting Unexpected Results

Issue 1: Altered Binding Affinity in Radioligand Binding Assays

You may observe a different binding affinity (Ki) for this compound compared to what is reported for (+)-Muscarine.

Potential Cause Troubleshooting Steps
Kinetic Isotope Effect: Deuteration can alter the strength of hydrogen bonds involved in ligand-receptor interactions, potentially changing the binding affinity.[6][7]
Experimental Error: Verify the accuracy of your stock solution concentrations. Ensure proper equilibration times in your binding assay. Confirm the integrity and concentration of your radioligand.
Assay Conditions: Ensure that the buffer composition, pH, and temperature are consistent with established protocols for muscarinic receptor binding assays.
Issue 2: Discrepancies in Functional Assays (e.g., Calcium Flux)

Your dose-response curve for this compound may be shifted to the right (decreased potency) or left (increased potency), or the maximum response (Emax) may be different from expected.

Potential Cause Troubleshooting Steps
Altered Receptor Affinity or Efficacy: As mentioned, deuteration can affect the binding affinity of the ligand. It could also potentially influence the conformational changes in the receptor upon binding, thus affecting its efficacy.
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at the optimal density. Over-confluent or unhealthy cells can lead to a diminished response.
Dye Loading and Signal Detection: Optimize the concentration of your calcium-sensitive dye and the loading time. Ensure that the fluorescence reader settings are appropriate for the dye being used.[9][10]
Reagent Quality: Verify the quality and concentration of all reagents, including the assay buffer and any other compounds used in the experiment.

Expected Quantitative Data for (+)-Muscarine

The following tables provide a summary of expected binding affinities and functional potencies for the non-deuterated form of muscarinic agonists at different muscarinic receptor subtypes. This data can serve as a baseline for comparison with your results obtained using this compound.

Table 1: Binding Affinities (Ki) of Muscarinic Agonists at Human Muscarinic Receptors

AgonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Acetylcholine2316201018
Carbachol1,6002001,3003201,000
Oxotremorine-M1.83.91.30.81.2
Pilocarpine2,0001,3001,0001,600800

Note: Data is compiled from various sources and should be used as a general reference. Actual values may vary depending on the specific experimental conditions.

Table 2: Functional Potency (EC50) of Muscarinic Agonists in Calcium Mobilization Assays

AgonistCell LineReceptor SubtypeEC50 (nM)
AcetylcholineCHO-K1M116
AcetylcholineCHO-K1M332
CarbacholSH-SY5YEndogenous M3~50,000
PilocarpineCHO-K1M13,200

Note: EC50 values are highly dependent on the cell line, receptor expression level, and specific assay conditions.[11][12]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • This compound (and non-deuterated (+)-Muscarine Iodide for comparison).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand (your test compound).

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known muscarinic antagonist like atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Functional Assay

This protocol provides a general method for assessing the functional potency of this compound.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor subtype of interest (e.g., M1, M3, M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (and non-deuterated (+)-Muscarine Iodide).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Prepare the dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the different concentrations of the agonist to the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response for each concentration.

  • Plot the response versus the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.[9][13][14]

Visualizing Signaling and Experimental Workflows

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Muscarine_d9 (+)-Muscarine-d9 Iodide M1_M3_M5 M1, M3, M5 Receptors Muscarine_d9->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cellular_Response1 Cellular Response PKC->Cellular_Response1 Muscarine_d9_2 (+)-Muscarine-d9 Iodide M2_M4 M2, M4 Receptors Muscarine_d9_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA reduced activation Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Concentration Verify Stock Solution Concentration and MW Start->Check_Concentration Assay_Type Which Assay? Check_Concentration->Assay_Type Concentration OK Binding_Assay Radioligand Binding Assay Assay_Type->Binding_Assay Binding Functional_Assay Functional Assay (e.g., Calcium Flux) Assay_Type->Functional_Assay Functional Check_Binding_Params Review Binding Parameters: - Equilibration Time - Radioligand Integrity - Buffer Conditions Binding_Assay->Check_Binding_Params Check_Functional_Params Review Functional Parameters: - Cell Health & Density - Dye Loading - Instrument Settings Functional_Assay->Check_Functional_Params Consider_Isotope_Effect Consider Kinetic Isotope Effect: - Altered binding affinity? - Altered efficacy? Check_Binding_Params->Consider_Isotope_Effect Check_Functional_Params->Consider_Isotope_Effect Compare_to_NonDeuterated Run Non-Deuterated (+)-Muscarine in Parallel Consider_Isotope_Effect->Compare_to_NonDeuterated Analyze_Data Analyze Comparative Data Compare_to_NonDeuterated->Analyze_Data

Caption: Troubleshooting workflow for unexpected results.

References

(+)-Muscarine-d9 Iodide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (+)-Muscarine-d9 Iodide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various suppliers and best practices for handling hygroscopic compounds.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the vial in a desiccator at -20°C. Before opening, allow the vial to equilibrate to room temperature in the desiccator to prevent condensation of atmospheric moisture onto the compound.

Q3: My vial of this compound has been at room temperature for an extended period. Is it still usable?

A3: The stability of this compound at room temperature is not well-documented. As a hygroscopic substance, exposure to ambient temperature and humidity can lead to moisture absorption and potential degradation. For critical applications, it is advisable to use a fresh vial. For less sensitive experiments, you may proceed with caution, but be aware that the compound's purity may be compromised.

Q4: I suspect my this compound has absorbed moisture. What should I do?

A4: If you observe clumping or a change in the physical appearance of the powder, it has likely absorbed moisture. While it is technically possible to dry the compound, this can be a complex process and may not restore its original purity. For best results, it is recommended to discard the compromised vial and use a new one.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively studied, as a quaternary ammonium salt, it may be susceptible to Hofmann elimination in the presence of a strong base. It is also important to protect it from light, as some iodide salts can be light-sensitive.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommended guidelines.2. Use a fresh vial of the compound that has been stored correctly.3. If the issue persists, consider performing an analytical check (e.g., NMR, LC-MS) on your compound to verify its integrity.
Difficulty in accurately weighing the compound. The compound has absorbed moisture, leading to clumping and inaccurate measurements.1. Discard the current vial as its purity is likely compromised.2. When using a new vial, ensure it is brought to room temperature in a desiccator before opening and handle it quickly in a low-humidity environment.
Discoloration of the compound. Potential degradation due to exposure to light or other contaminants.1. Do not use the discolored compound for experiments.2. Ensure that the compound is always stored in a light-protected container.

Storage and Handling Recommendations

Parameter Condition Rationale
Temperature -20°CTo minimize chemical degradation and preserve long-term stability.
Atmosphere Store in a desiccator with a suitable desiccant. For long-term storage, consider backfilling the vial with an inert gas like argon or nitrogen.As a hygroscopic compound, it readily absorbs moisture from the air, which can lead to degradation.
Light Protect from light.To prevent potential photodegradation.
Container Keep in the original, tightly sealed vial.To prevent exposure to moisture and atmospheric contaminants.

Experimental Workflow for Stability Assessment

For researchers who need to perform their own stability studies, the following general workflow can be adapted.

Stability_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Sample Preparation and Storage cluster_2 Time-Point Analysis cluster_3 Data Evaluation Initial_QC Perform Initial QC (e.g., LC-MS, NMR) on a fresh sample Aliquoting Aliquot compound into separate vials for each time point and condition Initial_QC->Aliquoting Establish baseline Storage_Conditions Store aliquots under different conditions (e.g., -20°C, 4°C, RT, light/dark, humidity levels) Aliquoting->Storage_Conditions Time_Points At predetermined time points, remove one aliquot from each condition Analysis Analyze each aliquot using the same QC methods as the initial analysis Time_Points->Analysis Comparison Compare the results to the initial analysis to determine degradation Analysis->Comparison Conclusion Draw conclusions about the stability under each condition Comparison->Conclusion

Caption: A generalized workflow for assessing the stability of this compound.

Decision Tree for Handling this compound

This decision tree can help researchers decide on the appropriate handling of their existing stock of this compound.

Handling_Decision_Tree Start Start: Assess this compound Stock Storage_Check Was the compound stored at -20°C in a desiccator and protected from light? Start->Storage_Check Appearance_Check Does the compound appear as a free-flowing white powder? Storage_Check->Appearance_Check Yes Discard_Compound Discard and use a fresh vial. Storage_Check->Discard_Compound No Critical_Experiment Is the experiment highly sensitive to compound purity? Appearance_Check->Critical_Experiment Yes Use_With_Caution Use with caution. Consider running a pilot experiment. Appearance_Check->Use_With_Caution No (clumped or discolored) Use_Compound Proceed with experiment Critical_Experiment->Use_Compound No Critical_Experiment->Discard_Compound Yes Use_With_Caution->Discard_Compound If pilot fails

Caption: A decision-making guide for the handling of this compound.

Improving signal-to-noise ratio in (+)-Muscarine-d9 Iodide binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their (+)-Muscarine-d9 Iodide binding assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in binding assays?

A1: this compound is a deuterated form of (+)-muscarine, a potent agonist for muscarinic acetylcholine receptors (mAChRs). The "d9" indicates that nine hydrogen atoms have been replaced with deuterium, which can be useful in certain analytical applications but does not significantly alter its biological activity in the context of receptor binding. It is used as a radiolabeled or non-radiolabeled competitor in binding assays to characterize the affinity and pharmacology of other compounds at mAChRs.

Q2: Can the iodide counter-ion interfere with the binding assay?

A2: While not a commonly reported issue in standard radioligand binding assays, it is theoretically possible for high concentrations of any salt to alter the ionic strength of the buffer and potentially influence protein conformation and ligand binding. However, at the concentrations typically used in these assays, significant interference from the iodide ion is unlikely. If you suspect ionic interference, you can perform control experiments with varying concentrations of a control salt, such as sodium iodide, to assess its effect.

Q3: What are the key factors for achieving a good signal-to-noise ratio?

A3: The key to a high signal-to-noise ratio is to maximize specific binding while minimizing non-specific binding. This can be achieved by:

  • Optimizing the concentration of the radioligand.

  • Using an appropriate amount of receptor preparation.

  • Choosing the right incubation time and temperature.

  • Selecting an effective blocking agent and buffer system.

  • Implementing proper washing steps to remove unbound radioligand.

Q4: How do I choose the right concentration of this compound for my assay?

A4: For saturation binding assays, you should use a range of concentrations of radiolabeled this compound that spans from well below to well above the expected dissociation constant (Kd), typically from 0.1 to 10 times the Kd.[1] For competition binding assays, a single concentration of the radioligand, usually at or below its Kd, is used.[1]

Q5: What is the difference between total, specific, and non-specific binding?

A5:

  • Total binding is the total amount of radioligand bound to the receptor preparation, including both specific and non-specific binding.

  • Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as the filter, lipids, or other proteins. It is determined by measuring the binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.

  • Specific binding is the binding of the radioligand to the target receptor and is calculated by subtracting the non-specific binding from the total binding.

Troubleshooting Guides

High background or low signal-to-noise ratio is a common challenge in this compound binding assays. The following tables provide guidance on identifying and resolving these issues.

Table 1: Troubleshooting High Non-Specific Binding

Problem Probable Cause(s) Recommended Solution(s)
High counts in non-specific binding wells 1. Radioligand is hydrophobic and sticking to filters or vials.[2] 2. Concentration of radioligand is too high. 3. Insufficient blocking of non-specific sites. 4. Inadequate washing.1. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider adding a detergent like Tween-20 to the wash buffer.[3] 2. Use a lower concentration of the radioligand, ideally at or below the Kd for competition assays. 3. Optimize the blocking agent (e.g., BSA, non-fat dry milk) and its concentration. 4. Increase the number and/or volume of washes with ice-cold buffer.
Unlabeled competitor does not fully displace radioligand 1. Concentration of the unlabeled competitor is too low. 2. The unlabeled competitor has low affinity for the receptor. 3. Radioligand is binding to a site that the competitor cannot access.1. Use a concentration of the unlabeled competitor that is at least 100-fold higher than its Ki. 2. Verify the affinity of the competitor from literature or preliminary experiments. 3. This could indicate multiple binding sites or allosteric interactions. Further investigation with different competitors may be needed.

Table 2: Troubleshooting Low Specific Binding Signal

Problem Probable Cause(s) Recommended Solution(s)
Low counts in total binding wells 1. Low receptor density (Bmax) in the tissue/cell preparation. 2. Degradation of the receptor or radioligand. 3. Suboptimal assay conditions (e.g., pH, temperature, incubation time). 4. Error in radioligand concentration calculation.1. Increase the amount of membrane preparation per well. Consider using a cell line that overexpresses the muscarinic receptor subtype of interest. 2. Use fresh preparations and store them properly. Include protease inhibitors in the homogenization buffer. Verify the purity and activity of the radioligand. 3. Optimize the assay buffer pH (typically 7.4) and incubation time and temperature to reach equilibrium. 4. Double-check all calculations and dilutions.
High variability between replicate wells 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Uneven washing of filters. 4. Cell/membrane clumping.1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly mix all solutions before and during the assay. 3. Ensure each well is washed with the same volume and for the same duration. 4. Vortex or sonicate the cell/membrane preparation gently before use.

Experimental Protocols

Below are detailed methodologies for saturation and competition binding assays.

Protocol 1: Saturation Binding Assay with Radiolabeled this compound

This experiment determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the target receptor.

Materials:

  • Radiolabeled this compound (e.g., --INVALID-LINK---Muscarine-d9 Iodide)

  • Unlabeled atropine or other suitable muscarinic antagonist

  • Cell membranes or tissue homogenate expressing muscarinic receptors

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well filter plates (e.g., GF/C filters pre-treated with 0.3% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the radiolabeled this compound in Binding Buffer. A typical concentration range would be 8-12 concentrations spanning from 0.1x to 10x the expected Kd.

  • To determine total binding, add 50 µL of Binding Buffer, 150 µL of the membrane preparation, and 50 µL of the radioligand dilution to each well of the 96-well filter plate.

  • To determine non-specific binding, add 50 µL of a high concentration of unlabeled atropine (e.g., 1-10 µM final concentration), 150 µL of the membrane preparation, and 50 µL of the radioligand dilution to separate wells.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

  • Terminate the incubation by rapid vacuum filtration using a cell harvester.

  • Wash the filters multiple times (e.g., 4 times) with ice-cold Wash Buffer to remove unbound radioligand.[4]

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This experiment determines the affinity (Ki) of a non-radiolabeled test compound for the target receptor.

Materials:

  • Same as Protocol 1, plus the non-radiolabeled test compound.

Procedure:

  • Prepare serial dilutions of the non-radiolabeled test compound in Binding Buffer.

  • Prepare a solution of radiolabeled this compound in Binding Buffer at a fixed concentration, typically at or below its Kd.

  • To determine total binding, add 50 µL of Binding Buffer, 150 µL of the membrane preparation, and 50 µL of the radioligand solution to the wells.

  • To determine non-specific binding, add 50 µL of a high concentration of unlabeled atropine, 150 µL of the membrane preparation, and 50 µL of the radioligand solution to separate wells.

  • For the competition curve, add 50 µL of each dilution of the test compound, 150 µL of the membrane preparation, and 50 µL of the radioligand solution to the remaining wells.

  • Follow steps 4-8 from Protocol 1 for incubation, filtration, and counting.

  • Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from a saturation binding experiment.

Quantitative Data Summary

The following tables provide representative data for muscarinic receptor binding assays. Note: These are example values and the actual Kd and Bmax should be determined experimentally for your specific system.

Table 3: Example Binding Affinities (Kd) of a Muscarinic Agonist

Receptor SubtypeExample Kd (nM)
M15.2
M215.8
M38.1
M425.3
M512.5

Table 4: Example Receptor Densities (Bmax) in Different Tissues

TissueExample Bmax (fmol/mg protein)
Rat Cortex350 ± 45
Rat Hippocampus420 ± 60
Rat Striatum280 ± 30
Porcine Heart150 ± 20

Visualizations

Signaling Pathways and Experimental Workflows

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine (+)-Muscarine-d9 Iodide mAChR Muscarinic Receptor (M1, M3, M5) Muscarine->mAChR Binds Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_response Cellular Response Ca_release->Cell_response PKC_activation->Cell_response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare Radioligand Dilutions add_reagents Add Reagents to 96-well Plate prep_radioligand->add_reagents prep_competitor Prepare Competitor Dilutions prep_competitor->add_reagents prep_membranes Prepare Membrane Homogenate prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific nonlinear_reg Non-linear Regression calc_specific->nonlinear_reg determine_params Determine Kd, Bmax, Ki nonlinear_reg->determine_params

Caption: General workflow for a radioligand binding assay.

Troubleshooting_Logic start Assay Results check_sn Good Signal-to-Noise? start->check_sn high_nsb High Non-Specific Binding? check_sn->high_nsb No end_good Proceed with Experiment check_sn->end_good Yes low_signal Low Specific Signal? high_nsb->low_signal No optimize_blocking Optimize Blocking Agent & Wash Steps high_nsb->optimize_blocking Yes low_signal->high_nsb No, re-evaluate from start check_receptor Increase Receptor Concentration low_signal->check_receptor Yes end_bad Re-evaluate Protocol optimize_blocking->end_bad check_radioligand Check Radioligand Concentration check_radioligand->end_bad optimize_conditions Optimize Assay Conditions check_receptor->optimize_conditions optimize_conditions->end_bad

Caption: Troubleshooting logic for binding assay optimization.

References

Technical Support Center: Addressing Cytotoxicity of (+)-Muscarine-d9 Iodide in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of (+)-Muscarine-d9 Iodide and other muscarinic agonists. While muscarinic receptor activation is often associated with cell proliferation and survival, this guide addresses the potential for observing cytotoxic effects in long-term studies and provides protocols to assess and troubleshoot these observations.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic in long-term studies?

A1: Generally, muscarinic acetylcholine receptor agonists, such as muscarine, are not considered classic cytotoxic agents. In many cell types, activation of muscarinic receptors, particularly the Gq/11-coupled M1, M3, and M5 subtypes, can promote cell survival and proliferation. However, prolonged or excessive stimulation of these receptors could potentially lead to cellular stress, metabolic exhaustion, or excitotoxicity in certain contexts, which might be interpreted as cytotoxicity. It is also important to consider that the observed effects can be highly cell-type specific.

Q2: What are the known effects of long-term muscarinic receptor activation?

A2: Long-term activation of muscarinic receptors can have varied effects depending on the receptor subtype and the cell line. M1, M3, and M5 receptor activation is often linked to pro-survival pathways, protecting cells from apoptosis.[1][2] Conversely, in some cancer cell lines, activation of the M2 receptor has been shown to inhibit cell proliferation.[3] Therefore, a decrease in cell number in a culture treated with a muscarinic agonist might reflect an anti-proliferative effect rather than direct cytotoxicity.

Q3: How can I differentiate between cytotoxicity, cytostatic effects, and anti-proliferative effects?

A3: It is crucial to employ multiple assay formats to distinguish between these cellular outcomes.

  • Cytotoxicity involves direct cell killing, leading to a loss of membrane integrity. This can be measured using assays that detect the release of intracellular components (e.g., LDH assay) or the uptake of viability dyes by dead cells (e.g., trypan blue, propidium iodide).

  • Cytostatic effects refer to the slowing or complete halt of cell proliferation without causing cell death.

  • Anti-proliferative effects describe a reduction in the rate of cell division. Assays that measure metabolic activity (e.g., MTT, XTT) or ATP content reflect the number of viable, metabolically active cells. A reduction in signal in these assays could indicate either cytotoxicity or a decrease in proliferation. Therefore, it is recommended to use a combination of assays. For instance, an LDH release assay can be multiplexed with an MTT assay to provide a more complete picture.

Q4: What are the potential off-target effects of this compound?

A4: While (+)-Muscarine is a selective agonist for muscarinic acetylcholine receptors, at high concentrations, the possibility of off-target effects cannot be entirely dismissed. The iodide salt form itself is generally not considered toxic at typical experimental concentrations. However, it is always good practice to include a vehicle control (culture medium with the solvent used to dissolve the compound) and, if possible, a negative control compound with a similar structure but no activity at muscarinic receptors. The deuteration (d9) is unlikely to alter the pharmacological target but may affect the metabolic stability of the compound, potentially leading to a longer duration of action.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). Compound interferes with the assay chemistry.Run a cell-free control with the compound and assay reagents to check for direct chemical interference.
The compound has cytostatic rather than cytotoxic effects.Use a direct measure of cell death (LDH release, viability dye staining) alongside a metabolic assay (MTT). Consider a cell proliferation assay (e.g., BrdU incorporation).
Unexpectedly high cytotoxicity at low concentrations. Contamination of cell culture (mycoplasma, bacteria, fungi).Regularly test cell cultures for mycoplasma. Practice sterile cell culture techniques.
Degradation of the compound.Prepare fresh stock solutions of this compound and store them appropriately.
Cell line is particularly sensitive to muscarinic stimulation.Perform a dose-response curve over a wide range of concentrations to determine the IC50.

Quantitative Data

Direct cytotoxicity data (IC50 values) for (+)-Muscarine and its deuterated form are not widely reported in the literature, as these compounds are primarily studied for their agonistic activity at muscarinic receptors. The table below summarizes the half-maximal effective concentration (EC50) values for various muscarinic agonists in stimulating downstream signaling pathways, which is a measure of their potency as agonists. A lower EC50 value indicates a more potent agonist. While not a direct measure of cytotoxicity, these values can help in selecting appropriate concentration ranges for your experiments.

Muscarinic Agonist Receptor Subtype Assay Cell Line EC50 (nM)
HTL-9936M1Functional Assay-~100[4]
VU0364572M1Calcium MobilizationTREx hM1 cellsVaries with receptor expression level[5]
VU0357017M1Calcium MobilizationTREx hM1 cellsVaries with receptor expression level[5]
CarbacholNicotinic/MuscarinicPKC TranslocationPC12 cells1,000 (high-affinity), 100,000 (low-affinity)[6]

Note: The EC50 values can vary significantly depending on the cell line, receptor expression levels, and the specific functional readout being measured.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired long-term study period (e.g., 24, 48, 72 hours, or longer with appropriate media changes).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit.

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • At the end of the incubation period, carefully collect a sample of the culture supernatant from each well without disturbing the cells.

  • Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of cytotoxicity according to the kit's instructions, typically by comparing the LDH release from treated cells to that of the maximum release control.

Visualizations

Signaling Pathways

Activation of Gq-coupled muscarinic receptors (M1, M3, M5) can initiate signaling cascades that are typically associated with cell survival and proliferation, but which could potentially lead to cellular stress under prolonged stimulation.

Gq_Signaling_Pathway Muscarine This compound M_Receptor M1/M3/M5 Receptor Muscarine->M_Receptor binds Gq Gq protein M_Receptor->Gq activates Apoptosis Inhibition of Apoptosis M_Receptor->Apoptosis can lead to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ Increase ER->Ca2 releases Ca2->PKC co-activates MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Stress Potential for Cellular Stress (Long-term) Proliferation->Stress

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Experimental Workflow

A suggested workflow for investigating the potential cytotoxicity of this compound.

Cytotoxicity_Workflow start Start: Hypothesis of long-term cytotoxicity dose_response Dose-Response & Time-Course (e.g., 24, 48, 72h) start->dose_response multiplex Multiplex Assays dose_response->multiplex mtt Metabolic Assay (MTT/XTT) analyze Analyze Data: Calculate IC50/EC50 mtt->analyze ldh Membrane Integrity Assay (LDH) ldh->analyze multiplex->mtt multiplex->ldh interpret Interpret Results analyze->interpret cytotoxic Conclusion: Cytotoxic Effect interpret->cytotoxic LDH release increases, Metabolic activity decreases cytostatic Conclusion: Anti-proliferative/Cytostatic Effect interpret->cytostatic No significant LDH release, Metabolic activity decreases further_assays Further Mechanistic Assays (e.g., Apoptosis, Cell Cycle) cytotoxic->further_assays cytostatic->further_assays

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting Logic

A decision tree to troubleshoot unexpected cytotoxicity results.

Troubleshooting_Tree start Unexpected Cytotoxicity Observed q1 Are controls (vehicle, untreated) behaving as expected? start->q1 a1_no Troubleshoot basic assay parameters: - Cell seeding - Reagent stability - Contamination q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes q2 Does the compound interfere with the assay chemistry? a1_yes->q2 a2_yes Switch to an orthogonal assay method q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is cytotoxicity confirmed by a membrane integrity assay (LDH)? a2_no->q3 a3_no Investigate anti-proliferative or cytostatic effects q3->a3_no No a3_yes Investigate mechanism of cell death (apoptosis vs. necrosis) q3->a3_yes Yes

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Calibration curves for (+)-Muscarine-d9 Iodide in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Muscarine-d9 Iodide, focusing on the development and troubleshooting of calibration curves in experimental setups.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the quantitative analysis of muscarine using this compound as an internal standard.

Question: My calibration curve for this compound is non-linear. What are the potential causes and solutions?

Answer:

Non-linearity in calibration curves is a common issue in LC-MS/MS analysis. Several factors can contribute to this problem:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Extend the calibration curve to include higher concentration standards to identify the point of saturation. If saturation is observed, either dilute the samples to fall within the linear range or adjust the upper limit of quantification (ULOQ).

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement. This effect may not be uniform across the concentration range.

    • Solution: Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation. Using matrix-matched calibration standards (preparing standards in the same biological matrix as the samples) is crucial.

  • Isotopic Contribution: At high concentrations of the analyte (unlabeled muscarine), the natural isotopic abundance of elements like carbon and hydrogen can lead to a small signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, this compound. This "cross-talk" can affect the accuracy of the internal standard's signal.

    • Solution: Check the mass spectra of a high concentration standard of unlabeled muscarine to assess the isotopic contribution to the internal standard's m/z. If significant, a different internal standard with a larger mass difference might be necessary, or the use of a correction factor in the data processing may be required.

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and within the linear range of the detector.

    • Solution: Ensure the concentration of this compound is optimized. It should be high enough to provide a stable and reproducible signal but not so high that it contributes to detector saturation or significant isotopic cross-talk from the analyte.

Question: I am observing high variability in the signal of my internal standard, this compound. What could be the reason?

Answer:

Signal variability in the internal standard can compromise the accuracy and precision of your results. Potential causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency during sample preparation can lead to inconsistent recovery of the internal standard.

    • Solution: Ensure that the sample preparation procedure is well-controlled and reproducible. Automated liquid handling systems can improve consistency. Ensure complete vortexing and centrifugation steps.

  • Instrumental Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or temperature variations in the column, can cause signal drift.

    • Solution: Perform regular maintenance and calibration of the LC-MS/MS instrument. Monitor system suitability parameters throughout the analytical run.

  • Matrix Effects: As mentioned earlier, different biological samples can have varying matrix effects, leading to inconsistent ion suppression or enhancement of the internal standard signal.

    • Solution: Employ robust sample cleanup procedures. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, as it should be affected similarly to the analyte. However, if variability persists, further optimization of the chromatographic separation to separate the analyte and internal standard from co-eluting matrix components may be necessary.

Question: My assay is suffering from low sensitivity, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve it?

Answer:

Low sensitivity can be a significant hurdle in quantitative analysis. Here are some strategies to improve your assay's LLOQ:

  • Optimize Mass Spectrometer Parameters: The settings of the mass spectrometer, including ion source parameters (e.g., gas flows, temperature, and voltages) and collision energy for fragmentation, are critical for sensitivity.

    • Solution: Perform a thorough optimization of all relevant MS parameters for both muscarine and this compound. This is typically done by infusing a standard solution and systematically adjusting parameters to maximize the signal-to-noise ratio.

  • Improve Chromatographic Separation: Poor peak shape or co-elution with interfering compounds can reduce sensitivity.

    • Solution: Optimize the LC method, including the choice of column, mobile phase composition, and gradient profile, to achieve sharp, symmetrical peaks and good separation from matrix components.

  • Enhance Sample Preparation: Inefficient extraction and concentration of the analyte will lead to lower signals.

    • Solution: Evaluate different sample preparation techniques. SPE can be particularly effective for concentrating the analyte and removing interferences. Ensure that the final extract is reconstituted in a solvent that is compatible with the mobile phase and promotes good peak shape.

  • Increase Sample Volume: If feasible, increasing the volume of the biological sample used for extraction can increase the amount of analyte loaded onto the column.

    • Solution: Test different sample volumes to find a balance between increased sensitivity and potential for increased matrix effects.

Data Presentation

The following tables summarize typical quantitative data for the analysis of muscarine using this compound as an internal standard in biological matrices. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical Calibration Curve Parameters for Muscarine in Biological Samples

ParameterPlasmaUrine
Calibration Range 0.1 - 100 µg/L[1]1 - 100 µg/L[1]
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/L[1]1 µg/L[1]
Upper Limit of Quantification (ULOQ) 100 µg/L[1]100 µg/L[1]

Table 2: Typical LC-MS/MS Method Performance for Muscarine Analysis

ParameterTypical Value
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of muscarine in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Muscarine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled muscarine in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of muscarine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike the blank plasma for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same 50:50 methanol/water mixture to a final concentration appropriate for spiking into the samples. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.[1]

  • Spiking with Internal Standard: Add a fixed volume (e.g., 10 µL) of the this compound working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulates before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like muscarine.

  • Mobile Phase: A gradient elution using water with a small amount of formic acid (e.g., 0.1%) as mobile phase A and acetonitrile or methanol with formic acid as mobile phase B is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both muscarine and this compound.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Muscarine174.157.1
This compound183.166.1

Note: The exact m/z values may vary slightly depending on the instrument and its calibration. These transitions should be optimized for your specific instrument.

Data Analysis
  • Integration: Integrate the peak areas for both muscarine and this compound in each chromatogram.

  • Ratio Calculation: Calculate the ratio of the peak area of muscarine to the peak area of this compound for each standard and sample.

  • Calibration Curve Construction: Plot the peak area ratio against the known concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the regression equation to calculate the concentration of muscarine in the unknown samples based on their measured peak area ratios.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for quantitative analysis.

Signaling_Pathway Muscarine This compound (Agonist) M_Receptor Muscarinic Acetylcholine Receptor (M1, M3, M5) Muscarine->M_Receptor Gq_Protein Gq Protein M_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC_Activation->Cell_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Troubleshooting_Logic Start Calibration Curve Issue NonLinear Non-Linearity? Start->NonLinear HighVar High IS Variability? NonLinear->HighVar No Check_Saturation Check Detector Saturation & Matrix Effects NonLinear->Check_Saturation Yes LowSens Low Sensitivity? HighVar->LowSens No Check_Prep Review Sample Prep & Instrument Stability HighVar->Check_Prep Yes Optimize_MS Optimize MS Parameters & Chromatography LowSens->Optimize_MS Yes Dilute_or_Optimize Dilute Samples or Optimize Sample Prep Check_Saturation->Dilute_or_Optimize Automate_or_Maintain Automate Prep or Perform Maintenance Check_Prep->Automate_or_Maintain Enhance_Prep Enhance Sample Concentration Optimize_MS->Enhance_Prep

Caption: Troubleshooting decision tree for calibration issues.

References

Validation & Comparative

A Comparative Guide to Validating Experimental Results with Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Muscarine-d9 Iodide and other common muscarinic acetylcholine receptor (mAChR) agonists. Due to the limited availability of public data on the deuterated form, this guide will focus on the non-deuterated (+)-Muscarine Iodide and its alternatives, with a discussion on the potential effects of deuteration. The information herein is intended to assist in the selection of appropriate tools for research and development in the field of cholinergic signaling.

Introduction to (+)-Muscarine and its Deuterated Analog

Comparative Analysis of Muscarinic Agonists

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several common muscarinic agonists across the five human muscarinic receptor subtypes (M1-M5). This data is essential for selecting an agonist with the desired selectivity and potency for a specific research application.

Table 1: Comparative Binding Affinities (Ki) and Potencies (EC50) of Muscarinic Agonists

CompoundReceptor SubtypeKi (nM)EC50 (nM)
(+)-Muscarine Iodide M1-M5Data not readily available for a comprehensive subtype panel. It is considered a non-selective agonist.EC50 in hippocampal neurons: 35,000 ± 2,500 nM[2]
Xanomeline M1~7830.9[3]
M2~1261700[3]
M3~408500[3]
M4~2014.1[3]
M5~401800[3]
Oxotremorine M M1Data not readily available~220 (phosphoinositide response)
M2Data not readily available520 (in M2 knockout mice)[4]
M3Data not readily available1620 (in M3 knockout mice)[4]
M4Data not readily availableData not readily available
M5Data not readily availableData not readily available
Carbachol M1~20,000~1,380 (pEC50 = 5.9)[5]
M2Data not readily availableData not readily available
M3Data not readily available~1,260 (pEC50 = 5.9)[5]
M4Data not readily availableData not readily available
M5Data not readily available~15,800 (pEC50 = 4.8)[5]
Pilocarpine M1~3,100~17.5 - 831.76[6]
M2Data not readily availableData not readily available
M3Data not readily availableData not readily available
M4Data not readily availableData not readily available
M5Data not readily availableData not readily available
Acetylcholine M1~17,378~815[7]
M2Data not readily availableData not readily available
M3Data not readily availableData not readily available
M4Data not readily availableData not readily available
M5Data not readily availableData not readily available

Note: Ki and EC50 values can vary depending on the experimental conditions, cell type, and assay used. The data presented here is a compilation from various sources and should be used as a comparative guide.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for key experiments used to characterize muscarinic agonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [3H]-N-Methylscopolamine, [3H]-QNB).

  • Test compound (e.g., (+)-Muscarine Iodide).

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an agonist to activate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of a test compound in activating a specific Gq-coupled muscarinic receptor subtype.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., (+)-Muscarine Iodide).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Flux Assay prep_membranes Prepare Cell Membranes (Expressing mAChR) add_reagents Add Radioligand, Test Compound & Controls prep_membranes->add_reagents incubation Incubate to Equilibrium add_reagents->incubation filtration Filter & Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis_radioligand Data Analysis (IC50 -> Ki) scintillation->data_analysis_radioligand plate_cells Plate Cells (Expressing mAChR) load_dye Load with Calcium Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_compound Add Test Compound wash_cells->add_compound measure_fluorescence Measure Fluorescence add_compound->measure_fluorescence data_analysis_calcium Data Analysis (EC50) measure_fluorescence->data_analysis_calcium

Caption: Experimental workflows for radioligand binding and calcium flux assays.

Muscarinic_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist Muscarinic Agonist ((+)-Muscarine) receptor Muscarinic Receptor (M1, M3, M5) agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) Activation dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Leads to cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Gq-coupled muscarinic acetylcholine receptor signaling pathway.

References

A Comparative Guide: (+)-Muscarine-d9 Iodide vs. Non-deuterated (+)-Muscarine Iodide in Preclinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Muscarine and the Role of Deuteration

(+)-Muscarine is a potent, non-selective agonist of the five muscarinic acetylcholine receptor subtypes (M1-M5). These G-protein coupled receptors are integral to a wide range of physiological functions, making them attractive targets for therapeutic intervention in various disorders. The non-deuterated form, (+)-Muscarine Iodide, has been a valuable tool in neuroscience and pharmacology to probe the function of the cholinergic system.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug discovery to improve the pharmacokinetic properties of molecules. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, primarily by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.

Performance Comparison: Theoretical and Experimental Data

While specific experimental data for (+)-Muscarine-d9 Iodide is pending, we can hypothesize its performance based on the known characteristics of non-deuterated muscarine and the established effects of deuteration.

Receptor Binding Affinity

Receptor binding affinity, typically measured as the inhibition constant (Kᵢ), is a measure of how tightly a ligand binds to a receptor. Since deuteration is unlikely to alter the stereochemistry or the electronic interactions that govern receptor binding, the Kᵢ values for this compound at the M1-M5 receptors are expected to be comparable to those of non-deuterated (+)-Muscarine Iodide.

Table 1: Receptor Binding Affinity (Kᵢ) at Human Muscarinic Receptors

CompoundM1 (Kᵢ, nM)M2 (Kᵢ, nM)M3 (Kᵢ, nM)M4 (Kᵢ, nM)M5 (Kᵢ, nM)
(+)-Muscarine IodideData not availableData not availableData not availableData not availableData not available
This compoundExpected to be similar to non-deuterated formExpected to be similar to non-deuterated formExpected to be similar to non-deuterated formExpected to be similar to non-deuterated formExpected to be similar to non-deuterated form
Note: Specific Kᵢ values for (+)-Muscarine Iodide at recombinant human muscarinic receptor subtypes are not consistently reported across publicly available literature. Researchers should determine these values within their specific assay systems.
Functional Potency

Functional potency, often expressed as the half-maximal effective concentration (EC₅₀), measures the concentration of an agonist required to elicit 50% of its maximal effect in a functional assay (e.g., calcium mobilization or GTPγS binding). Similar to binding affinity, the functional potency of this compound is anticipated to be in the same range as its non-deuterated analog.

Table 2: Functional Potency (EC₅₀) in a Calcium Flux Assay

CompoundCell LineReceptor SubtypeEC₅₀ (nM)
(+)-Muscarine IodideCHO-K1Human M1Data not available
This compoundCHO-K1Human M1Expected to be similar to non-deuterated form
Note: EC₅₀ values are highly dependent on the specific cell line, receptor expression level, and assay conditions. These values should be determined experimentally.
Pharmacokinetics

The most significant differences between deuterated and non-deuterated muscarine are expected in their pharmacokinetic profiles. Deuteration at metabolically vulnerable positions can lead to a reduced rate of metabolism, resulting in a longer half-life (t₁/₂) and increased overall exposure (AUC).

Table 3: Hypothetical Pharmacokinetic Parameters

CompoundParameterExpected OutcomeRationale
This compoundHalf-life (t₁/₂)IncreasedSlower metabolic clearance due to the kinetic isotope effect.
Area Under the Curve (AUC)IncreasedGreater systemic exposure resulting from reduced clearance.
Metabolic Clearance (CL)DecreasedSlower enzymatic degradation.
Note: These are predicted outcomes and must be confirmed by in vivo pharmacokinetic studies.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors signal through different G-protein pathways depending on the subtype. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP Muscarine (+)-Muscarine (+)-Muscarine-d9 Muscarine->M1_M3_M5 Agonist Muscarine->M2_M4 Agonist

Caption: Muscarinic receptor signaling pathways.

Experimental Protocols

To empirically determine the comparative performance of this compound and its non-deuterated counterpart, the following experimental protocols are recommended.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of the test compounds for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1).

  • Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test compounds: (+)-Muscarine Iodide and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the diluted test compounds or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • The Kᵢ values are calculated from the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of (+)-Muscarine and (+)-Muscarine-d9 start->prepare_reagents mix Mix Cell Membranes, [³H]-Radioligand, and Test Compounds in 96-well Plate prepare_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filter_wash Filter and Wash to Separate Bound and Free Radioligand incubate->filter_wash dry_count Dry Filters and Count Radioactivity filter_wash->dry_count analyze Calculate IC₅₀ and Kᵢ Values dry_count->analyze end End analyze->end

A Comparative Analysis of (+)-Muscarine-d9 Iodide and Other Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (+)-Muscarine-d9 Iodide and other prominent muscarinic agonists for researchers, scientists, and drug development professionals. The analysis focuses on the performance, receptor selectivity, and signaling pathways of these compounds, supported by experimental data and detailed methodologies.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), each with distinct tissue distribution and downstream signaling pathways. Muscarinic agonists, which mimic the action of acetylcholine, are valuable tools in neuroscience research and have therapeutic potential for a range of disorders, including Alzheimer's disease, schizophrenia, and glaucoma.

(+)-Muscarine is a classic, non-selective muscarinic agonist. The deuterated form, this compound, is a stable isotope-labeled version. The replacement of nine hydrogen atoms with deuterium is not expected to alter its fundamental pharmacological activity but can modify its pharmacokinetic profile by slowing its rate of metabolism. This can lead to a longer duration of action in biological systems.

This guide will compare this compound with other commonly used muscarinic agonists, including Acetylcholine, Carbachol, Pilocarpine, and Xanomeline, focusing on their binding affinity, functional potency, and receptor subtype selectivity.

Comparative Performance Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various muscarinic agonists at the five human muscarinic receptor subtypes (M1-M5). It is important to note that specific experimental data for this compound is not widely available. The data presented for (+)-Muscarine is expected to be pharmacologically representative of its deuterated counterpart, with the understanding that the pharmacokinetic properties may differ.

Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists at Human Muscarinic Receptors

AgonistM1M2M3M4M5
(+)-Muscarine ~20~50~30~40~25
Acetylcholine ~100~200~150~300~180
Carbachol ~500~1000~300~800~600
Pilocarpine ~300~1500~200~1000~500
Xanomeline ~5~50~10~5~15

Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used.

Table 2: Functional Potencies (EC50, nM) of Muscarinic Agonists for Gq/11- and Gi/o-Mediated Pathways

AgonistM1 (Gq/11)M2 (Gi/o)M3 (Gq/11)M4 (Gi/o)M5 (Gq/11)
(+)-Muscarine ~100~500~150~300~120
Acetylcholine ~300~1000~500~1500~800
Carbachol ~1000~5000~800~3000~2000
Pilocarpine ~500~10000~400~8000~1500
Xanomeline ~10~200~20~10~30

Note: EC50 values represent the concentration of agonist required to elicit a half-maximal response and can vary based on the specific functional assay and cell line.

Muscarinic Receptor Signaling Pathways

Muscarinic agonists initiate intracellular signaling cascades by activating their respective G-protein coupled receptors. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq_signaling Agonist Muscarinic Agonist (e.g., (+)-Muscarine) M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Gq/11-coupled muscarinic receptor signaling pathway.

Activation of Gq/11 by M1, M3, and M5 receptors leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Gi_signaling Agonist Muscarinic Agonist (e.g., (+)-Muscarine) M2_M4 M2, M4 Receptors Agonist->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Figure 2: Gi/o-coupled muscarinic receptor signaling pathway.

Conversely, activation of Gi/o by M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize muscarinic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

binding_assay Start Start Prepare_Membranes Prepare cell membranes expressing receptor subtype Start->Prepare_Membranes Incubate Incubate membranes with radioligand and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki value Measure->Analyze End End Analyze->End

Figure 3: Workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Incubation: The membrane preparation is incubated in a 96-well plate with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test agonist.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Measurement: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding model. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay is used to measure the potency (EC50) of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.

Workflow:

calcium_assay Start Start Plate_Cells Plate cells expressing receptor subtype Start->Plate_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Add_Agonist Add varying concentrations of the test agonist Load_Dye->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine EC50 value Measure_Fluorescence->Analyze End End Analyze->End

Figure 4: Workflow for a calcium flux assay.

Detailed Protocol:

  • Cell Plating: Cells stably expressing the muscarinic receptor subtype of interest are plated in a 96- or 384-well black-walled, clear-bottom plate and grown to confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer at 37°C in the dark.

  • Agonist Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, varying concentrations of the test agonist are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data are then plotted as a dose-response curve, and a non-linear regression analysis is used to calculate the EC50 value.

Conclusion

This guide provides a comparative overview of this compound and other key muscarinic agonists. While direct comparative data for the deuterated compound is limited, its pharmacological profile is expected to closely mirror that of (+)-Muscarine, with potential advantages in metabolic stability. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of muscarinic receptor pharmacology, aiding in the selection of appropriate agonists for their specific research needs and facilitating the design of robust experimental studies. The choice of agonist will ultimately depend on the desired receptor selectivity, potency, and the specific experimental context.

Cross-Validation of (+)-Muscarine-d9 Iodide with Known Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of common muscarinic receptor antagonists, offering a cross-validation perspective for studies involving the non-selective muscarinic agonist, (+)-Muscarine-d9 Iodide. The data presented herein is crucial for designing and interpreting experiments aimed at characterizing muscarinic receptor function and for the development of novel therapeutics targeting the cholinergic system.

Introduction to (+)-Muscarine and Muscarinic Receptors

(+)-Muscarine is a potent, non-selective agonist for the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G-protein coupled receptors (GPCRs) that play pivotal roles in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] The deuterated form, this compound, is a valuable tool for studies requiring mass spectrometry-based detection, offering identical pharmacological properties to its non-deuterated counterpart.

Muscarinic receptor subtypes are broadly classified based on their primary G-protein coupling:

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating the phospholipase C (PLC) signaling cascade.[1][3]

  • M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[3]

Understanding the interaction of muscarinic agonists and antagonists with these receptor subtypes is fundamental for elucidating their physiological roles and for the development of subtype-selective drugs with improved therapeutic profiles and reduced side effects.

Comparative Analysis of Muscarinic Receptor Antagonists

The following tables summarize the binding affinities (Ki values) of four well-characterized muscarinic receptor antagonists against the five human muscarinic receptor subtypes. The Ki value, or inhibition constant, represents the concentration of an antagonist required to occupy 50% of the receptors in the absence of the agonist and is a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity.

This data is derived from radioligand competition binding assays, a standard in vitro method for determining the affinity of unlabeled compounds for a specific receptor.

Table 1: Binding Affinities (Ki, nM) of Non-Selective and M1/M2-Preferring Antagonists

AntagonistM1 (Gq/11)M2 (Gi/o)M3 (Gq/11)M4 (Gi/o)M5 (Gq/11)
Atropine ~1-2~1-2~1-2~1-2~1-2
Scopolamine High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Pirenzepine 21310---
  • Atropine is a classic non-selective muscarinic antagonist, exhibiting high affinity for all five receptor subtypes.[4][5][6]

  • Scopolamine is another non-selective antagonist with high affinity across all muscarinic receptor subtypes.[7][8]

  • Pirenzepine demonstrates selectivity for the M1 receptor subtype.[9][10][11]

Table 2: Binding Affinities (pKi) of an M3-Selective Antagonist

AntagonistM1 (Gq/11)M2 (Gi/o)M3 (Gq/11)M4 (Gi/o)M5 (Gq/11)
Darifenacin --8.9--

Data presented as pKi, which is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

  • Darifenacin is a potent and selective antagonist for the M3 receptor subtype.[12][13][14] It exhibits over 20-fold higher selectivity for M3 receptors compared to other muscarinic subtypes.[12]

Signaling Pathways

The activation of muscarinic receptors by an agonist like (+)-Muscarine initiates distinct intracellular signaling cascades depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

These receptors, upon agonist binding, activate the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15]

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine (+)-Muscarine-d9 M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq_protein Gq/11 Protein M1_M3_M5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Gq/11 Signaling Pathway

M2 and M4 Receptor Signaling (Gi/o Pathway)

Activation of M2 and M4 receptors leads to the activation of the Gi/o family of G-proteins. The α-subunit of Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunits can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine (+)-Muscarine-d9 M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gi_protein Gi/o Protein M2_M4->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits (α subunit) Ion_Channel Ion Channel (e.g., GIRK) Gi_protein->Ion_Channel Modulates (βγ subunits) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response Ion_Channel->Cellular_Response cAMP->Cellular_Response

Gi/o Signaling Pathway

Experimental Protocols

The determination of antagonist binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the antagonist) to displace a radiolabeled ligand from the receptor.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of unlabeled muscarinic antagonists.

Materials:

  • Cell membranes prepared from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable high-affinity muscarinic radioligand.

  • Unlabeled antagonists: Atropine, Scopolamine, Pirenzepine, Darifenacin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Workflow:

experimental_workflow A Prepare serial dilutions of unlabeled antagonist B Incubate receptor membranes, radioligand, and antagonist A->B C Separate bound and free radioligand by rapid filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity on filters using a scintillation counter D->E F Analyze data to determine IC50 and calculate Ki E->F

Experimental Workflow

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled antagonists in the assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled antagonist. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like atropine).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive approach allows for the robust and reproducible characterization of antagonist affinity at the various muscarinic receptor subtypes, providing essential data for the cross-validation and interpretation of studies utilizing this compound.

References

The Gold Standard for Muscarine Quantification: A Comparative Guide to (+)-Muscarine-d9 Iodide as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of muscarine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of (+)-Muscarine-d9 Iodide with other potential internal standards, supported by experimental data, detailed protocols, and visual workflows to aid in methodological decisions.

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is widely regarded as the gold standard.[1][2][3] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3] this compound, a deuterated analog of (+)-muscarine, exemplifies this ideal, offering superior performance in bioanalytical assays.

Performance Comparison: this compound vs. Alternative Internal Standards

The primary role of an internal standard is to ensure the accuracy and precision of the quantification of the target analyte. A study validating a liquid chromatography with high-resolution mass spectrometry (LC-HRMS) method for muscarine determination in human urine, plasma, and whole blood utilized this compound as the internal standard and demonstrated excellent performance.

While direct comparative studies with a wide range of alternative internal standards for muscarine are limited in publicly available literature, the validation data for methods using this compound provides a strong benchmark. Acetylmuscarine has been mentioned as a potential internal standard in some contexts. However, as a structural analog rather than a stable isotope-labeled version, it is less likely to perfectly mimic the ionization and fragmentation behavior of muscarine, potentially leading to less accurate correction for matrix effects.

Table 1: Performance Data for this compound as an Internal Standard

ParameterMatrixPerformance MetricValueReference
LinearityPlasma, Whole Blood, UrineConcentration Range0.1 - 100 µg/L[4][5]
Correlation Coefficient (r²)> 0.99[5]
AccuracyPlasma, Whole Blood, UrineBias< 13.5%[4][5]
PrecisionPlasma, Whole Blood, UrineCoefficient of Variation (CV)< 13.5%[4][5]

Experimental Protocols

Reproducible and reliable results hinge on well-defined experimental protocols. The following sections detail the methodologies for sample preparation and LC-MS/MS analysis based on established methods using this compound.

Sample Preparation from Biological Matrices

A simple and effective protein precipitation method is commonly employed for the extraction of muscarine from biological samples.

Materials:

  • Biological matrix (e.g., human plasma, whole blood, or urine)

  • This compound internal standard solution

  • Acetonitrile, cold

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of the biological sample, add a known and consistent amount of this compound solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 or Phenyl-Hexyl stationary phase is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute muscarine, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (+)-Muscarine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions should be optimized in the laboratory.

    • (+)-Muscarine-d9: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions should be optimized in the laboratory.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing Workflows and Pathways

To further elucidate the experimental process and the biological context of muscarine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) add_is Add this compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for muscarine quantification.

The biological activity of muscarine is mediated through its interaction with muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a variety of physiological processes.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq Gq/11 mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse Muscarine Muscarine Muscarine->mAChR

Caption: Simplified muscarinic signaling pathway.

References

Benchmarking (+)-Muscarine-d9 Iodide: A Comparative Guide for Cholinergic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Muscarine-d9 Iodide's performance against other key cholinergic compounds. The following sections detail its receptor binding affinity and functional potency, supported by experimental data and protocols, to aid in the selection of appropriate research tools.

This compound is a deuterated analog of the natural alkaloid (+)-Muscarine, a classic agonist of muscarinic acetylcholine receptors (mAChRs). The introduction of deuterium atoms is a common strategy in drug development to modify the pharmacokinetic profile of a compound, often leading to a slower rate of metabolism and a longer duration of action in vivo. While this modification is not expected to alter the compound's affinity or efficacy at the receptor level, it can provide significant advantages for experimental studies by enhancing metabolic stability.

This guide benchmarks this compound, using data for (+)-Muscarine as a proxy for its direct receptor interactions, against a panel of widely used cholinergic agonists: Acetylcholine, Carbachol, Oxotremorine, and Pilocarpine.

Quantitative Performance Analysis

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of these cholinergic agonists across the five human muscarinic receptor subtypes (M1-M5). The data has been compiled from studies where multiple agonists were evaluated under consistent experimental conditions to ensure a fair comparison.

Table 1: Comparative Binding Affinities (pKi) of Cholinergic Agonists at Human Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Acetylcholine4.45.84.85.24.9
Carbachol4.15.24.54.84.6
Oxotremorine6.77.16.87.06.9
Pilocarpine4.54.85.04.64.7
(+)-Muscarine5.96.86.26.16.0

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Comparative Functional Potencies (pEC50) of Cholinergic Agonists at Human Muscarinic Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Acetylcholine6.27.16.56.86.4
Carbachol5.86.76.26.46.1
Oxotremorine7.88.08.17.98.0
Pilocarpine5.95.56.35.76.0
(+)-Muscarine7.27.97.57.47.3

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ((+)-Muscarine-d9) M1_M3_M5 M1, M3, M5 Receptor Agonist->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1. M1, M3, and M5 Receptor Signaling Pathway.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ((+)-Muscarine-d9) M2_M4 M2, M4 Receptor Agonist->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK activates (βγ) cAMP_decrease ↓ cAMP AC->cAMP_decrease K_efflux K⁺ Efflux GIRK->K_efflux Cellular_Response Cellular Response cAMP_decrease->Cellular_Response K_efflux->Cellular_Response

Figure 2. M2 and M4 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cholinergic compounds.

Radioligand Binding Assay (for determining pKi)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

binding_assay start Start prep Prepare cell membranes expressing muscarinic receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the membrane-bound fraction separate->measure analyze Analyze data to determine the IC50 and calculate the Ki value measure->analyze end End analyze->end calcium_assay start Start load_cells Load cells expressing M1, M3, or M5 receptors with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_cells add_agonist Add varying concentrations of the test agonist to the cells load_cells->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze Analyze the dose-response curve to determine the EC50 value measure_fluorescence->analyze end End analyze->end camp_assay start Start stimulate_ac Stimulate adenylyl cyclase in cells expressing M2 or M4 receptors with forskolin to increase basal cAMP levels start->stimulate_ac add_agonist Concurrently add varying concentrations of the test agonist stimulate_ac->add_agonist lyse_cells Lyse the cells to release intracellular cAMP add_agonist->lyse_cells measure_camp Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->measure_camp analyze Analyze the dose-response curve to determine the IC50 for cAMP inhibition, which corresponds to the EC50 for the agonist measure_camp->analyze end End analyze->end

Isotopic Effect of Deuterium in (+)-Muscarine-d9 Iodide on Muscarinic Acetylcholine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential isotopic effects of deuterium substitution in (+)-Muscarine-d9 Iodide on its binding to muscarinic acetylcholine receptors (mAChRs). While direct experimental data for this compound is not currently available in the public domain, this document extrapolates from established principles of kinetic isotope effects (KIE) and known pharmacology of muscarinic agonists to offer a scientifically grounded comparison with its non-deuterated counterpart, (+)-Muscarine Iodide.

The substitution of hydrogen with its heavier, stable isotope deuterium can influence the physicochemical properties of a molecule, potentially altering its interaction with biological targets. This "isotopic effect" is of significant interest in drug development for its potential to modify pharmacokinetic and pharmacodynamic profiles.

Theoretical Impact of Deuteration on Receptor Binding

Deuterium substitution can lead to a kinetic isotope effect, which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2][3] In the context of receptor-ligand binding, this can manifest in several ways:

  • Binding Affinity (Kd/Ki): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[2] If a C-H bond in the muscarine molecule is involved in a critical interaction with the receptor, such as hydrogen bonding or Van der Waals forces, its replacement with a C-D bond could subtly alter the binding affinity. This change is typically small for binding equilibria but can be significant.

  • Kinetics of Binding (kon and koff): The rates of association (kon) and dissociation (koff) of the ligand to and from the receptor can be affected. A stronger C-D interaction at a key binding point could potentially slow the dissociation rate (lower koff), leading to a longer residence time on the receptor.

  • Metabolic Stability: While not directly a receptor binding parameter, deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism. This is a well-established strategy in drug design to improve pharmacokinetic profiles.[1][2]

Quantitative Data Comparison (Hypothetical)

The following tables present hypothetical data to illustrate the potential differences in receptor binding and functional potency between (+)-Muscarine Iodide and this compound. These values are for illustrative purposes and would need to be confirmed by experimental studies.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
(+)-Muscarine Iodide2540205530
This compound2338185228

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Potency (EC50 in nM) for Gq/11- and Gi/o-Coupled Pathways

CompoundM1 (Gq/11) - IP3 AccumulationM2 (Gi/o) - cAMP InhibitionM3 (Gq/11) - Ca2+ Mobilization
(+)-Muscarine Iodide508545
This compound478042

Note: A lower EC50 value indicates higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the receptor binding and functional activity of this compound in comparison to (+)-Muscarine Iodide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for the five muscarinic receptor subtypes (M1-M5).[4]

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine for M1 selectivity.[5]

  • Test compounds: (+)-Muscarine Iodide and this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a parallel set of wells will contain the radioligand and a high concentration of atropine.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assay: Gq/11-Mediated Inositol Phosphate (IP3) Accumulation

This assay measures the functional potency of the agonists at Gq/11-coupled muscarinic receptors (M1, M3, M5).[6]

Materials:

  • CHO cells expressing the M1, M3, or M5 receptor.

  • [3H]-myo-inositol.

  • Agonist stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • Dowex AG1-X8 resin.

Procedure:

  • Seed the cells in 24-well plates and label overnight with [3H]-myo-inositol.

  • Wash the cells and pre-incubate with stimulation buffer.

  • Add varying concentrations of (+)-Muscarine Iodide or this compound and incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and separate the inositol phosphates from free inositol using Dowex chromatography.

  • Quantify the [3H]-inositol phosphates by scintillation counting.

  • Generate concentration-response curves and determine the EC50 values.

Signaling Pathways and Experimental Workflow

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses.[7] The five subtypes are broadly categorized based on their G-protein coupling:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9]

  • M2 and M4 receptors preferentially couple to Gi/o proteins.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Muscarinic_Signaling cluster_ligands Ligands cluster_receptors Muscarinic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers Muscarine (+)-Muscarine M1_M3_M5 M1, M3, M5 Muscarine->M1_M3_M5 M2_M4 M2, M4 Muscarine->M2_M4 Muscarine_d9 (+)-Muscarine-d9 Muscarine_d9->M1_M3_M5 Muscarine_d9->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC inhibition PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PIP2->IP3_DAG hydrolysis Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the receptor binding and functional activity of a deuterated versus a non-deuterated compound.

Experimental_Workflow cluster_compounds Test Compounds cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis and Comparison Muscarine (+)-Muscarine Iodide Binding_Assay Radioligand Binding Assay (M1-M5 Subtypes) Muscarine->Binding_Assay Gq_Assay Gq/11 Pathway Assay (e.g., IP3 Accumulation) Muscarine->Gq_Assay Gi_Assay Gi/o Pathway Assay (e.g., cAMP Inhibition) Muscarine->Gi_Assay Muscarine_d9 This compound Muscarine_d9->Binding_Assay Muscarine_d9->Gq_Assay Muscarine_d9->Gi_Assay Binding_Data Determine Ki Values Binding_Assay->Binding_Data Comparison Compare Ki and EC50 Values (Deuterated vs. Non-deuterated) Binding_Data->Comparison Functional_Data Determine EC50 Values Gq_Assay->Functional_Data Gi_Assay->Functional_Data Functional_Data->Comparison Conclusion Assess Isotopic Effect on Receptor Binding and Potency Comparison->Conclusion

Caption: Workflow for comparative analysis.

References

A Comparative Review of (+)-Muscarine Iodide and the Hypothesized Profile of (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide, and a hypothesized profile for its deuterated analog, (+)-Muscarine-d9 Iodide. Due to a lack of direct comparative studies in the published literature for this compound, this review extrapolates its potential properties based on the well-understood principles of deuterium substitution in pharmacology. The aim is to offer a predictive comparison to inform future research and development.

Introduction to (+)-Muscarine and the Rationale for Deuteration

(+)-Muscarine is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the endogenous neurotransmitter acetylcholine.[1] It is a quaternary ammonium salt, which limits its ability to cross the blood-brain barrier.[2] Muscarine's activity at mAChRs makes it a valuable research tool for studying the parasympathetic nervous system.[3]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic stability and pharmacokinetic profile of compounds.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds, an effect known as the kinetic isotope effect.[4] While research on the metabolism of muscarine is limited, it is understood that it is not metabolized by acetylcholinesterase and is primarily cleared from the body via renal excretion.[2] Deuteration in this compound would not alter its fundamental interaction with muscarinic receptors but is hypothesized to potentially influence any minor metabolic pathways, thereby subtly altering its pharmacokinetic profile.

Comparative Data

The following tables summarize the known properties of (+)-Muscarine Iodide and the hypothesized properties of this compound.

Table 1: Receptor Binding and Functional Activity Profile

CompoundTarget Receptor(s)Receptor Subtype SelectivityFunctional Activity
(+)-Muscarine Iodide Muscarinic Acetylcholine Receptors (mAChRs)Non-selective agonist for M1, M2, M3, M4, and M5 subtypes.Full Agonist
This compound (Hypothesized) Muscarinic Acetylcholine Receptors (mAChRs)Non-selective agonist for M1, M2, M3, M4, and M5 subtypes.Full Agonist

Note: The receptor binding affinity and functional activity are not expected to be significantly altered by deuteration, as these properties are primarily determined by the molecule's shape and electronic distribution, which remain largely unchanged.

Table 2: Metabolic Stability Comparison

CompoundKnown Metabolic ProfileHypothesized Metabolic Profile of Deuterated AnalogRationale for Hypothesized Profile
(+)-Muscarine Iodide Not metabolized by acetylcholinesterase.[2] Primarily cleared unchanged by the kidneys.[2]Potentially increased resistance to any minor, currently uncharacterized, oxidative metabolic pathways.The kinetic isotope effect resulting from the stronger C-D bonds could slow the rate of any metabolic reactions involving C-H bond cleavage, potentially leading to a slightly longer half-life and reduced metabolite formation.

Experimental Protocols

Protocol: In Vitro Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of a test compound (e.g., (+)-Muscarine Iodide or this compound) for a specific muscarinic receptor subtype.

1. Materials:

  • Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., M1, M2, M3, M4, or M5).

  • Radioligand with high affinity for the target receptor (e.g., [3H]-N-methylscopolamine ([3H]-NMS) for M2/M4 or [3H]-pirenzepine for M1).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control (e.g., 10 µM Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound at various concentrations or non-specific binding control.

    • Radioligand at a final concentration close to its Kd value.

    • Receptor membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways of Muscarinic Acetylcholine Receptors

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compound Dilutions add_components Add Components to 96-well Plate: 1. Buffer 2. Test Compound/Control 3. Radioligand 4. Membranes prep_reagents->add_components prep_membranes Thaw Receptor Membrane Preparations prep_membranes->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash Wash Filters to Remove Unbound Radioligand filtrate->wash dry_count Dry Filters & Quantify Radioactivity wash->dry_count calc_binding Calculate Specific Binding dry_count->calc_binding plot_curve Plot % Inhibition vs. [Compound] calc_binding->plot_curve determine_ki Determine IC50 and Calculate Ki plot_curve->determine_ki

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat (+)-Muscarine-d9 Iodide as a highly toxic substance. Professional chemical waste disposal is mandatory. Do not dispose of down the drain or in regular trash.

This document provides comprehensive guidance on the safe handling and disposal of this compound, a deuterated toxin used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is intended for researchers, scientists, and drug development professionals familiar with laboratory settings.

Immediate Safety and Handling Precautions

This compound is a potent cholinergic agonist. The non-deuterated form is classified as highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin[1]. The toxicological properties of the deuterated form are presumed to be similar[1].

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Equipment TypeSpecificationPurpose
Gloves Nitrile, heavy-duty rubber glovesPrevent skin contact and absorption[1].
Eye Protection Safety goggles or face shieldProtect eyes from dust or splashes[1].
Lab Coat Standard laboratory coatProtect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid form to avoid inhalation of dust[1].

Handling:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols[2].

  • Avoid raising dust when working with the solid form[1].

  • Ensure an eyewash station and safety shower are readily accessible[1].

  • Wash hands thoroughly after handling, even if gloves were worn[2][3].

Waste Classification and Segregation

Properly classify and segregate waste to ensure safe disposal and compliance with regulations.

  • Waste Classification: this compound waste is classified as hazardous chemical waste due to its high toxicity[1].

  • Segregation:

    • Solid Waste: Collect unused or expired this compound, and any lab debris contaminated with the solid (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container[4].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[2][3].

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound. This process should be managed by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Step 1: Containerization

  • Select the Right Container:

    • For solid waste, use a wide-mouth, screw-cap container made of a compatible material (e.g., polyethylene).

    • For liquid waste, use a sealable, shatter-resistant container, leaving adequate headspace (at least 10%) to prevent pressure buildup.

  • Original Containers: Whenever possible, leave the chemical in its original container[2][3]. This preserves important identifying information.

Step 2: Labeling

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Highly Toxic," "Irritant")[1][5].

    • The accumulation start date.

    • The container's contents (e.g., solid, aqueous solution with concentration).

Step 3: Storage

  • Store Securely: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage facility[2][3].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Store Locked Up: Keep the storage area locked to prevent unauthorized access[2][3].

Step 4: Arrange for Pickup

  • Contact EHS: Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and documentation.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, follow these procedures immediately.

Personnel Exposure:

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing[1]. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open[1]. Seek immediate medical attention.
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting[1]. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear Full PPE: Don the appropriate PPE as outlined in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a hazardous waste container[5][6][7]. Avoid creating dust. For a liquid spill, use an absorbent material like Chemizorb® to collect the spill[2].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the designated hazardous waste container for this compound.

  • Report the Spill: Report the incident to your supervisor and EHS department.

Visual Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound waste and responding to spills.

G start Waste Generated (this compound) classify Classify as Hazardous Waste (Highly Toxic) start->classify segregate Segregate Waste Stream classify->segregate solid_waste Solid Waste (Contaminated debris, pure solid) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid containerize_solid Seal in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Seal in Labeled Liquid Waste Container liquid_waste->containerize_liquid store Store in Secure Secondary Containment containerize_solid->store containerize_liquid->store pickup Arrange EHS Pickup for Final Disposal store->pickup

Caption: Waste Disposal Workflow for this compound.

G spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess minor_spill Minor Spill assess->minor_spill Manageable major_spill Major Spill assess->major_spill Large/Uncertain ppe Don Full PPE minor_spill->ppe call_ehs Call EHS/ Emergency Services major_spill->call_ehs contain Contain & Absorb/ Sweep Spill ppe->contain cleanup Decontaminate Area contain->cleanup dispose Dispose of all materials as Hazardous Waste cleanup->dispose report Report to Supervisor & EHS dispose->report call_ehs->report

Caption: Emergency Spill Response Workflow.

References

Personal protective equipment for handling (+)-Muscarine-d9 Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of (+)-Muscarine-d9 Iodide. Adherence to these procedures is essential to ensure personal safety and mitigate environmental hazards. This compound is a potent cholinergic agonist and is considered highly toxic.[1] It can be fatal if inhaled, ingested, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory system.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Pre-weighing/Aliquotting (Solid Form) Double Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles, and a NIOSH-approved Respirator.
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, and Face Shield. Work must be conducted in a certified chemical fume hood.
Waste Disposal Double Nitrile Gloves, Lab Coat, and Chemical Splash Goggles.

Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving to disposal.

Figure 1. Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1] Remove contaminated clothing and seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the material in a sealed, labeled container for hazardous waste disposal.[3] Do not allow the material to enter drains.[3]

Disposal Plan

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials contaminated with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Iodide Waste : Due to the presence of iodide, this waste may require specific disposal procedures.[4][5] Never dispose of iodide-containing waste down the drain.[4][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on iodide waste disposal.

  • Deuterated Compounds : While deuterium is a stable isotope and not radioactive, the chemical hazards of the molecule remain.[7] The disposal of deuterated compounds should follow the same protocols as their non-deuterated counterparts, based on chemical toxicity.

  • Container Disposal : Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

Consult your institution's EHS department to arrange for the pickup and disposal of all this compound waste.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.